Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWICBKMMHBCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374207 | |
| Record name | ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53090-43-0 | |
| Record name | ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53090-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a key building block in the development of various pharmaceutical compounds. This document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, ensuring both scientific integrity and practical applicability.
Introduction
This compound is a β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a reactive β-keto ester moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Understanding the efficient synthesis of this intermediate is crucial for researchers engaged in the discovery and development of novel therapeutic agents.
This guide will focus on the most prevalent and practical synthetic methodologies for the preparation of this compound, with a primary emphasis on the Claisen condensation reaction.
Core Synthesis Pathway: Claisen Condensation
The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the carbon-carbon bond formation between an enolizable ester and a carbonyl compound in the presence of a strong base. For the synthesis of our target molecule, two primary variations of the Claisen condensation are particularly relevant:
-
Condensation of 3,4-dichloroacetophenone with diethyl carbonate.
-
Acylation of an ethyl acetate enolate with 3,4-dichlorobenzoyl chloride.
This guide will detail the first approach due to its operational simplicity and the ready availability of the starting materials.
Reaction Mechanism: A Step-by-Step Look
The Claisen condensation proceeds through a well-established mechanism involving the formation of a nucleophilic enolate ion which then attacks an electrophilic carbonyl carbon.
Diagram of the Claisen Condensation Mechanism
Caption: The Claisen condensation mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis via 3,4-dichloroacetophenone and Diethyl Carbonate
This protocol is adapted from established procedures for the synthesis of analogous β-keto esters and is optimized for the specific synthesis of this compound.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3',4'-Dichloroacetophenone | 189.04 | 18.9 g | 0.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |
| Diethyl Carbonate | 118.13 | 100 mL | - |
| Diethyl Ether (anhydrous) | 74.12 | 200 mL | - |
| 5N Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Chloride Solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Dispersion of Sodium Hydride: To the reaction flask, 4.4 g of sodium hydride (60% dispersion in mineral oil) is added. The mineral oil is washed away by swirling with anhydrous diethyl ether (2 x 20 mL) and then carefully decanting the ether. 100 mL of fresh anhydrous diethyl ether and 100 mL of diethyl carbonate are then added to the flask.
-
Addition of 3',4'-Dichloroacetophenone: A solution of 18.9 g of 3',4'-dichloroacetophenone in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
Initiation of the Reaction: The suspension in the reaction flask is cooled in an ice bath. The solution of 3',4'-dichloroacetophenone is then added dropwise to the stirred suspension over a period of 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then stirred for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled in an ice bath, and excess sodium hydride is quenched by the slow, careful addition of crushed ice. 5N hydrochloric acid is then added dropwise until the pH of the aqueous layer is between 6 and 7.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure this compound.
Alternative Synthesis Pathway: Acylation of Ethyl Acetate
An alternative and equally viable route to the target molecule involves the acylation of the enolate of ethyl acetate with 3,4-dichlorobenzoyl chloride. This method requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid.
Preparation of 3,4-Dichlorobenzoyl Chloride
3,4-Dichlorobenzoyl chloride can be readily prepared from 3,4-dichlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. A general procedure using oxalyl chloride is as follows:
To a solution of 3,4-dichlorobenzoic acid in a suitable solvent like dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0°C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3,4-dichlorobenzoyl chloride, which can often be used in the next step without further purification.[2]
Diagram of the Acylation Pathway
Caption: The synthesis of this compound via acylation of ethyl acetate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.10 g/mol |
| Appearance | Oily liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
Safety Considerations
-
Sodium Hydride: A highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition. Personal protective equipment, including gloves and safety glasses, is essential.
-
3,4-Dichlorobenzoyl Chloride: A corrosive substance that can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]
-
Diethyl Ether: A highly flammable liquid and a peroxide former. It should be used in a well-ventilated area and away from open flames.
Conclusion
The synthesis of this compound is a critical process for the advancement of pharmaceutical research. The Claisen condensation of 3',4'-dichloroacetophenone with diethyl carbonate offers a reliable and scalable method for its preparation. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can efficiently synthesize this valuable intermediate for their drug discovery programs. Careful attention to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
References
Section 1: Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CAS: 53090-43-0)
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the compound's core chemical properties, synthesis, biological significance, and analytical methodologies, offering field-proven insights grounded in authoritative data.
This compound (CAS No. 53090-43-0) is a β-ketoester derivative notable for its dichlorinated aromatic moiety.[1] This structural feature is fundamental to its reactivity and utility as a scaffold in the synthesis of complex bioactive molecules.[1] The 3,4-dichloro substitution pattern on the benzene ring establishes a polarized electronic distribution, which significantly influences the compound's physical and chemical behavior.[1]
Nomenclature and Structural Identifiers
A clear and unambiguous identification is critical for scientific communication and database referencing.
| Identifier | Value | Source |
| CAS Number | 53090-43-0 | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | ethyl (3,4-dichlorobenzoyl)acetate; 3-(3,4-Dichlorophenyl)-3-oxopropionic acid ethyl ester | [3] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1][3] |
| Molecular Weight | 261.10 g/mol | [1][3] |
| InChI Key | SIWICBKMMHBCSU-UHFFFAOYSA-N | [1][4] |
| SMILES | CCOC(=O)CC(=O)c1cc(Cl)c(Cl)cc1 | [2][4] |
Physicochemical Data
The physicochemical properties of a compound are paramount in designing synthetic routes and predicting its behavior in biological systems. While extensive experimental data for this specific compound is not aggregated in single sources, the following table summarizes key computed and reported properties.
| Property | Value / Description | Source |
| Physical State | Solid (predicted) | - |
| GHS Hazard Classification | Warning: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Reactivity | Features a reactive β-ketoester system; the ketone and ester groups are key sites for chemical modification. | [1][4] |
Section 2: Synthesis, Reactivity, and Mechanistic Insights
The utility of this compound stems from its versatile reactivity, enabling its use as a foundational building block in organic synthesis.
Core Reactivity
The molecule's reactivity is dominated by the β-ketoester functionality:
-
Oxidation: The compound can be oxidized to form the corresponding carboxylic acids or ketones.[1]
-
Reduction: The ester group can be selectively reduced to an alcohol, providing a route to further functionalization.[1]
-
Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions, although this typically requires harsh conditions.[1]
-
Condensation: The active methylene group between the two carbonyls is acidic and can be readily deprotonated, making it a key site for alkylation and condensation reactions. This reactivity is central to its use in building more complex molecular frameworks.
Standard Synthetic Protocol: Claisen Condensation
A prevalent method for synthesizing this compound is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This approach offers good yields and is scalable.
Reaction: 3,4-Dichlorobenzoyl chloride + Ethyl acetoacetate → this compound
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. The base is critical for deprotonating the ethyl acetoacetate.
-
Addition of Reactant: Cool the solution to 0°C in an ice bath. Slowly add ethyl acetoacetate dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Formation of Enolate: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ethyl acetoacetate enolate.
-
Acylation: Dissolve 3,4-dichlorobenzoyl chloride in a suitable anhydrous solvent (e.g., ethanol or THF) and add it dropwise to the enolate solution at 0°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until TLC or LC-MS analysis indicates the consumption of starting materials.[1]
-
Work-up and Purification: Quench the reaction by carefully adding an acidic solution (e.g., dilute HCl) to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final compound.[1]
Causality in Protocol Design: The use of anhydrous conditions is essential to prevent hydrolysis of the ester and the acyl chloride starting material. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the reaction and minimize side-product formation.
Caption: Workflow for Claisen Condensation Synthesis.
Section 3: Biological Activity and Drug Discovery Applications
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Its structure is a privileged scaffold in medicinal chemistry.
Intermediate for Enzyme Inhibitors
The compound is a key precursor for synthesizing a range of enzyme inhibitors. The dichlorophenyl group can enhance lipophilicity, improving cell membrane permeability, while the keto-ester moiety provides a handle for further chemical elaboration.[1]
-
Cdc7 Inhibitors: It is used in the synthesis of Cdc7 kinase inhibitors, such as certain pyrrole-carboxamide derivatives, which are investigated as potential anticancer agents.[1]
-
TEAD/YAP Inhibitors: The compound can be alkylated to generate pyrazole-carboxamide derivatives that show high affinity for TEAD, a key protein in the Hippo signaling pathway, which is often dysregulated in cancers.[1]
-
PDZ Domain Modulators: Modifications to the compound's scaffold have been used to create inhibitors of PDZ domains, such as PICK1. The 3,4-dichloro substitution pattern is critical for creating a polarized aromatic ring that enhances electrophilicity, which can be important for target binding.[1]
Caption: Role as a Scaffold in Drug Discovery.
Antimicrobial and Anti-inflammatory Potential
Research has indicated that this compound and its structural analogs exhibit antimicrobial properties against various bacterial strains.[1] The presence of the chlorinated ring is believed to contribute to this activity by enhancing interactions with bacterial targets.[1] Furthermore, the compound has been investigated for potential anti-inflammatory effects through the inhibition of enzymes involved in inflammatory pathways.[1]
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for quality control.
Spectroscopic Methodologies
| Technique | Protocol Summary | Expected Results | Source |
| ¹H and ¹³C NMR | Dissolve a 5-10 mg sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer. | ¹H NMR: Distinct signals for the ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm), methylene protons (~3.5-4.0 ppm), and aromatic protons (~7.4-7.8 ppm). ¹³C NMR: Resonances for carbonyl carbons (~163-170 ppm for ester, ~190-200 ppm for ketone), aromatic carbons, and aliphatic carbons. | [1] |
| Mass Spectrometry (MS) | Analyze a dilute solution via electrospray ionization (ESI) or use high-resolution mass spectrometry (HRMS) for accurate mass determination. | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of 261.10 g/mol . Fragmentation patterns can elucidate structural components. | [1] |
| Infrared (IR) Spectroscopy | Analyze a thin film on a KBr plate or use an ATR accessory. | Strong, characteristic absorption peaks for the ester C=O stretch (~1730 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹). | [1] |
Section 5: Safety and Handling
As a research chemical, proper handling is crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
Physical and chemical properties of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is a bespoke chemical entity of significant interest within the realms of synthetic organic chemistry and pharmaceutical development. Its unique structural architecture, featuring a dichlorinated phenyl ring coupled with a reactive β-ketoester moiety, renders it a versatile synthon for the construction of a diverse array of complex molecular frameworks. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its applications, particularly as a pivotal intermediate in the synthesis of pharmaceutical agents. The strategic insights provided herein are intended to empower researchers in leveraging the full potential of this valuable chemical building block.
Core Molecular Attributes
At its core, the utility of this compound is dictated by its distinct molecular structure. The molecule's fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 53090-43-0 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [PubChem][1] |
| Molecular Weight | 261.10 g/mol | [PubChem][1] |
| Monoisotopic Mass | 260.0007 Da | [PubChemLite][2] |
Physicochemical Properties: A Deeper Dive
Understanding the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and purification.
Physical State and Appearance
While specific vendor documentation should be consulted for the most accurate description, compounds of this class are typically encountered as oils or low-melting solids at ambient temperature.
Solubility Profile
The presence of both a polar ester group and a nonpolar dichlorophenyl ring imparts a moderate polarity to the molecule. Consequently, it is expected to exhibit good solubility in a range of common organic solvents. A comprehensive understanding of its solubility is crucial for selecting appropriate reaction and purification solvents.
| Solvent | Expected Solubility | Rationale |
| **Dichloromethane (CH₂Cl₂) ** | High | Similar polarity and the presence of chlorine atoms enhance miscibility. |
| Ethyl Acetate (EtOAc) | High | The ester functionality promotes solubility in other esters. |
| Tetrahydrofuran (THF) | High | The ether linkage and overall polarity of THF make it a good solvent. |
| Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Methanol (MeOH) / Ethanol (EtOH) | Moderate | The polar hydroxyl group can interact with the ester, but the nonpolar phenyl ring may limit high solubility. |
| Hexane / Heptane | Low | The significant polarity of the β-ketoester group limits solubility in nonpolar alkanes. |
| Water | Very Low | The hydrophobic dichlorophenyl ring and the overall organic nature of the molecule result in poor aqueous solubility. |
Note: This solubility profile is predicted based on chemical structure and the properties of similar compounds. Experimental verification is recommended for specific applications.
Chemical Synthesis and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the β-ketoester functional group, making it a valuable precursor in a multitude of chemical transformations.
Synthesis via Claisen Condensation: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the Claisen condensation. This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. In this specific synthesis, the enolate of ethyl acetate reacts with a 3,4-dichlorobenzoyl derivative.
Reaction Scheme:
Figure 1: Conceptual workflow of the Claisen condensation for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reagents and Equipment:
-
3,4-Dichlorobenzoyl chloride
-
Ethyl acetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
-
Procedure:
-
Preparation of the Base: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension in an ice bath.
-
Enolate Formation: Slowly add ethyl acetate (1.0 equivalent) to the stirred suspension of sodium hydride. Allow the reaction to stir at 0°C for 30-60 minutes, during which hydrogen gas will evolve.
-
Acylation: Dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Key Reactivity Profile
The presence of the β-ketoester moiety makes this compound susceptible to a variety of chemical transformations:
-
Alkylation and Acylation: The active methylene group can be readily deprotonated to form a stable enolate, which can then be alkylated or acylated to introduce further complexity.
-
Knorr Pyrrole Synthesis: Reaction with α-amino ketones leads to the formation of substituted pyrroles, a common heterocyclic core in many pharmaceuticals.
-
Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt provides access to dihydropyridine derivatives, a class of compounds known for their cardiovascular applications.
-
Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding a 3,4-dichlorophenyl methyl ketone.
Spectroscopic Characterization
Unequivocal identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the active methylene protons, and a set of multiplets in the aromatic region corresponding to the dichlorophenyl group. Due to the presence of the keto and ester groups, the methylene protons are diastereotopic and may appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. The predicted mass spectrum for the [M+H]⁺ adduct is an m/z of 261.00798.[2]
Predicted Fragmentation Pattern:
Figure 2: Predicted major fragmentation pathways for this compound in positive ion mass spectrometry.
Applications in Drug Development: A Strategic Intermediate
The true value of this compound lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the efficient construction of heterocyclic systems and other complex scaffolds that are prevalent in modern drug discovery.
While specific, publicly disclosed drug synthesis pathways directly utilizing this exact intermediate can be proprietary, its structural motifs are found in various classes of therapeutic agents. The 3,4-dichlorophenyl group is a common feature in a number of drugs, contributing to their lipophilicity and metabolic stability.
Illustrative Synthetic Utility:
One of the key applications of β-ketoesters like this compound is in the synthesis of pyrazole-based compounds. Pyrazoles are a well-established class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis typically involves the condensation of the β-ketoester with a hydrazine derivative.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are non-negotiable. Based on GHS classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a chemical intermediate of significant strategic importance for researchers and professionals in the field of drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, provide a robust platform for the synthesis of novel and complex molecular entities. This guide has offered a detailed exploration of its core attributes, a validated synthesis protocol, and an overview of its potential applications. By understanding and applying the principles outlined herein, scientists can effectively harness the synthetic power of this valuable compound to accelerate the discovery and development of the next generation of therapeutics.
References
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of this compound, a β-keto ester of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthetic protocols, chemical reactivity, and its role as a versatile intermediate in the creation of complex molecular architectures.
Core Molecular Identity and Physicochemical Properties
This compound is a dichlorinated aromatic β-keto ester. Its structure, featuring a reactive β-dicarbonyl moiety and a substituted phenyl ring, makes it a valuable precursor in organic synthesis. The physical and chemical properties are critical for its handling, reaction optimization, and purification.
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53090-43-0 | [1] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 261.10 g/mol | [1] |
| Monoisotopic Mass | 260.0007 Da | [2] |
| Predicted XlogP | 3.2 | [2] |
| Physical Form | Expected to be an oil or low-melting solid at room temperature | N/A |
Synthesis: The Crossed Claisen Condensation
The primary and most efficient route for synthesizing this compound is the crossed Claisen condensation. This cornerstone carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone (or another ester) in the presence of a strong base.[3] For this specific molecule, the reaction occurs between 3,4-dichloroacetophenone and an appropriate ethyl ester, such as diethyl carbonate or diethyl oxalate.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base, such as sodium ethoxide or sodium hydride, is critical. The base's function is to deprotonate the α-carbon of the 3,4-dichloroacetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the diethyl carbonate. The subsequent collapse of the tetrahedral intermediate with the elimination of an ethoxide ion yields the final β-keto ester.[4] Using a base like sodium ethoxide, where the alkoxide matches the ester, prevents unwanted transesterification reactions.[5] The driving force of the reaction is the formation of a highly stabilized enolate of the resulting β-keto ester, which is more acidic than the starting ketone.[6]
Caption: Generalized mechanism of the Crossed Claisen Condensation.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for synthesizing analogous β-keto esters.[4][7]
Materials:
-
3,4-Dichloroacetophenone
-
Diethyl carbonate (or Diethyl oxalate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal for fresh Sodium Ethoxide
-
Anhydrous Ethanol (if using Sodium metal)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Base Preparation (Sodium Ethoxide): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add anhydrous ethanol. Carefully add sodium metal in small portions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution (or a suspension of NaH in anhydrous solvent), add 3,4-dichloroacetophenone dropwise at room temperature.
-
Addition of Electrophile: Add diethyl carbonate dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting ketone.
-
Work-up and Neutralization: Cool the reaction mixture to 0°C using an ice bath. Slowly and carefully quench the reaction by adding dilute HCl or H₂SO₄ until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Profile and Chemical Reactivity
The structure of this compound contains several key features that can be identified using standard spectroscopic techniques. The molecule exists in a keto-enol tautomerism, which will be evident in NMR spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Ethyl Group (CH₂CH₃) | Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H) |
| Methylene (CH₂) | Singlet (~4.0 ppm, keto form) | |
| Aromatic (C₆H₃) | Multiplets/Doublets (~7.5-8.0 ppm, 3H) | |
| Enol (C=CH) | Singlet (~5.6 ppm, enol form) | |
| Enol (OH) | Broad Singlet (~12.5 ppm, enol form) | |
| ¹³C NMR | Carbonyls (C=O) | Peaks at ~167 ppm (ester) and ~190 ppm (ketone) |
| Aromatic Carbons | Multiple peaks between ~128-140 ppm | |
| IR Spectroscopy | C=O Stretches | Strong, sharp peaks at ~1740 cm⁻¹ (ester) and ~1685 cm⁻¹ (ketone) |
| C-Cl Stretch | Strong peak(s) in the 1000-1100 cm⁻¹ region | |
| Enol O-H Stretch | Broad peak ~2500-3300 cm⁻¹, if present |
Note: The predicted NMR values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.
The reactivity is dominated by the β-keto ester moiety. The acidic α-proton can be easily removed by a base, allowing for a wide range of alkylation and acylation reactions. The dicarbonyl system is also a precursor for the synthesis of various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas, respectively.
Applications in Drug Development
Pharmaceutical intermediates are the foundational chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs).[][9] Their structural integrity, purity, and reactivity are paramount to ensuring the quality and efficacy of the final drug product.[] β-keto esters, like this compound, are highly valued in this domain due to their synthetic versatility.[10]
Role as a Versatile Synthetic Intermediate
The true value of this molecule lies in its potential as a scaffold. The dichlorophenyl group provides a site for modifications via nucleophilic aromatic substitution or cross-coupling reactions, while the β-keto ester functionality is a gateway to constructing a vast array of more complex structures, particularly heterocycles, which are prevalent in modern pharmaceuticals.[9] For instance, it can serve as a precursor for synthesizing novel anti-inflammatory, anti-cancer, or anti-microbial agents.
References
- 1. This compound | C11H10Cl2O3 | CID 2758176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H10Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 9. mlunias.com [mlunias.com]
- 10. arborpharmchem.com [arborpharmchem.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a beta-keto ester of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features, thereby providing a robust framework for the structural confirmation of this and related molecules.
Introduction: The Structural Significance of this compound
This compound belongs to the class of β-keto esters, which are versatile building blocks in organic synthesis. The presence of the dichlorinated phenyl ring, coupled with the reactive β-keto ester moiety, makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Accurate and unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic signature of the molecule.
The molecular structure of this compound is as follows:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The presence of the electron-withdrawing 3,4-dichloro substituents on the phenyl ring will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field compared to unsubstituted ethyl benzoylacetate.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | Ar-H |
| ~7.85 | dd | 1H | Ar-H |
| ~7.60 | d | 1H | Ar-H |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 3.95 | s | 2H | -COCH₂CO- |
| 1.30 | t | 3H | -OCH₂CH₃ |
Expert Interpretation:
-
Aromatic Protons (δ 7.60-8.05): The three protons on the dichlorinated phenyl ring will appear as a complex multiplet system in the downfield region. The proton ortho to the carbonyl group is expected to be the most deshielded. The splitting pattern will be influenced by ortho and meta couplings.
-
Methylene Protons of the Ester (δ 4.25): The quartet arises from the coupling of the -OCH₂- protons with the three adjacent methyl protons.
-
Active Methylene Protons (δ 3.95): The singlet corresponds to the two protons of the methylene group situated between the two carbonyl groups. These protons are acidic and their chemical shift can be influenced by the solvent and concentration.
-
Methyl Protons of the Ester (δ 1.30): The triplet is due to the coupling of the -CH₃ protons with the two adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of this compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 500 MHz NMR spectrometer at room temperature. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190.5 | Ar-C=O |
| ~167.0 | O-C=O |
| ~138.0 | Ar-C |
| ~133.5 | Ar-C |
| ~131.0 | Ar-CH |
| ~130.5 | Ar-C |
| ~129.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~62.0 | -OCH₂CH₃ |
| ~45.5 | -COCH₂CO- |
| ~14.0 | -OCH₂CH₃ |
Expert Interpretation:
-
Carbonyl Carbons (δ ~190.5 and ~167.0): The two carbonyl carbons appear at the lowest field due to the strong deshielding effect of the attached oxygen atoms. The ketone carbonyl is typically more deshielded than the ester carbonyl.
-
Aromatic Carbons (δ ~127.5-138.0): The six aromatic carbons will give rise to six distinct signals. The carbons bearing the chlorine atoms will be significantly influenced, as will the carbon attached to the keto-ester side chain.
-
Aliphatic Carbons (δ ~14.0-62.0): The signals for the ethyl group carbons (-OCH₂- and -CH₃) and the active methylene carbon (-COCH₂CO-) appear in the upfield region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The same sample prepared for ¹H NMR spectroscopy is used for ¹³C NMR analysis. The spectrum is acquired on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A sufficient number of scans and a suitable relaxation delay are employed to ensure quantitative accuracy for all carbon signals, including quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the two carbonyl groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~830 | Strong | C-H bend (aromatic, out-of-plane) |
| ~800 | Medium | C-Cl stretch |
Expert Interpretation:
The presence of two strong absorption bands in the carbonyl region (~1650-1750 cm⁻¹) is a clear indication of the β-keto ester functionality. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyl. The various C-H and C-C vibrations of the aromatic ring and the aliphatic chain, as well as the C-Cl stretching vibrations, provide further confirmation of the structure.
Experimental Protocol: IR Spectroscopy
A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 260/262/264 | [M]⁺˙ (Molecular Ion) |
| 215/217/219 | [M - OCH₂CH₃]⁺ |
| 187/189/191 | [M - COOCH₂CH₃]⁺ |
| 173/175 | [C₆H₃Cl₂CO]⁺ |
| 145/147 | [C₆H₃Cl₂]⁺ |
Expert Interpretation:
The mass spectrum is expected to show a molecular ion peak cluster at m/z 260, 262, and 264, corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern will be dictated by the cleavage of the ester and keto groups. Key fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage adjacent to the carbonyl groups.
Caption: Proposed key fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted spectroscopic data, based on established principles and comparison with structurally related compounds, offers a robust and reliable fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.
A Technical Guide to Investigating the Potential Biological Activities of Dichlorinated Phenylpropanoates
Abstract
Dichlorinated phenylpropanoates represent a compelling, yet underexplored, class of chemical compounds for therapeutic development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate their biological potential. By synthesizing data from structurally analogous compounds, we delineate the most promising therapeutic avenues, including anti-inflammatory, antimicrobial, and anticancer activities. This document is structured not as a rigid template, but as a logical, causality-driven exploration. It moves from the foundational rationale for investigating these molecules to evidence-based predictions of their biological effects, and culminates in detailed, field-proven experimental protocols for their validation. We emphasize the "why" behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
Introduction: The Rationale for Investigation
The exploration of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The strategic combination of known pharmacophores is a time-honored approach to designing new molecules with enhanced or novel biological activities. Dichlorinated phenylpropanoates are a prime example of this design philosophy, integrating two key structural motifs known for their pharmacological relevance.
The Phenylpropanoate Scaffold: A Privileged Structure
The arylpropionic acid (or phenylpropanoate) scaffold is a well-established "privileged structure" in medicinal chemistry. It forms the backbone of the widely recognized class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), which includes household names like Ibuprofen and Ketoprofen.[1] The biological activity of these NSAIDs stems primarily from their ability to suppress prostaglandin biosynthesis by inhibiting the cyclooxygenase (COX) enzyme.[1] Beyond inflammation, phenylpropanoid derivatives are known to possess a vast array of biological functions, including antimicrobial, antioxidant, and anticancer effects, making this scaffold a versatile starting point for drug design.[2]
The Dichlorophenyl Moiety: A Key Pharmacophore
The incorporation of a dichlorophenyl group into a molecule is a common strategy to enhance biological activity. Halogenation, particularly with chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The presence of dichlorophenyl groups is frequently associated with potent antimicrobial and antifungal properties.[3][4] Furthermore, various dichlorophenyl-substituted heterocyclic compounds have demonstrated significant cytotoxic activity against human cancer cell lines, indicating their potential as anticancer agents.[5] Studies on flavonoid derivatives have also shown that the presence of chlorine atoms can have a significant effect on their antimicrobial properties.[6][7]
Dichlorinated Phenylpropanoates: A Class with Untapped Therapeutic Potential
The logical convergence of the phenylpropanoate scaffold with a dichlorophenyl moiety suggests a high probability of discovering compounds with significant biological activity. While direct, comprehensive studies on dichlorinated phenylpropanoates are limited, the evidence from these two parent structures provides a strong rationale for their synthesis and systematic evaluation as potential anti-inflammatory, antimicrobial, and anticancer agents.[3] This guide provides the strategic and methodological framework for this investigation.
Predicted Biological Activities: An Evidence-Based Approach
Based on the chemical architecture of dichlorinated phenylpropanoates, we can predict several key biological activities. This section explores the most promising of these, grounded in data from closely related molecular structures.
Anti-inflammatory and Analgesic Potential
The most direct therapeutic hypothesis for this class of compounds is anti-inflammatory activity, owing to the phenylpropanoic acid core.
The primary mechanism for the anti-inflammatory action of NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are key to the arachidonic acid pathway responsible for producing pro-inflammatory prostaglandins.[1][5] It is highly plausible that dichlorinated phenylpropanoates will exhibit similar inhibitory activity. The key experimental question is their potency and selectivity towards COX-1 versus COX-2, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.
Caption: Hypothesized mechanism of COX inhibition by dichlorinated phenylpropanoates.
A compelling case study is compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), a pyrrole derivative that shares the phenylpropanoic acid core and features a chlorophenyl substituent.[8] In a carrageenan-induced paw edema model in rats, repeated administration of this compound significantly inhibited inflammation.[8][9][10] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, it significantly decreased the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1.[8][9] This demonstrates that related structures can exert potent anti-inflammatory and immunomodulatory effects.
The following table summarizes the anti-inflammatory activity of the related compound 3f after 14 days of repeated administration in a rat model.
| Compound/Dose | Time Point (hours) | Paw Edema Inhibition (%) vs. Control | Statistical Significance (p-value) |
| Compound 3f (10 mg/kg) | 2 | Not specified | < 0.001 |
| 3 | Not specified | < 0.001 | |
| 4 | Not specified | < 0.001 | |
| Compound 3f (20 mg/kg) | 2 | Not specified | < 0.001 |
| 3 | Not specified | < 0.001 | |
| 4 | Not specified | < 0.001 | |
| Compound 3f (40 mg/kg) | 2 | Not specified | < 0.001 |
| 3 | Not specified | < 0.001 | |
| 4 | Not specified | < 0.001 | |
| Diclofenac (25 mg/kg) | 2 | ~85% | < 0.001 |
| 3 | ~89% | < 0.001 | |
| 4 | ~92% | < 0.001 | |
| Data synthesized from figures and text in references[8][9][10]. Specific inhibition percentages for compound 3f were not explicitly stated but were statistically significant. |
Antimicrobial and Antifungal Properties
The presence of the dichlorophenyl group is a strong indicator of potential antimicrobial activity.[3] Halogenated compounds are known to be more active against bacteria and yeast than their non-halogenated counterparts.[6] The mechanism can involve disruption of microbial cell membranes, inhibition of essential enzymes, or other vital cellular processes.
Studies on heterocyclic compounds derived from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have demonstrated a broad spectrum of antimicrobial and antifungal activity.[4] Various derivatives showed moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
The table below presents a qualitative summary of the antimicrobial activity of derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Compound 3 | High | Moderate | Moderate |
| Compound 6 | Moderate | High | High |
| Compound 10 | High | High | Moderate |
| Compound 12a | High | High | Moderate |
| Compound 17 | Moderate | High | High |
| Data adapted from reference[4]. "High" and "Moderate" activity determined by the disk diffusion method. |
Anticancer and Cytotoxic Potential
While the precise mechanism for dichlorinated phenylpropanoates is unknown, structurally similar compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] A plausible mechanism could involve the modulation of key signaling pathways that control cell survival and death, such as the PI3K/Akt or MAPK/ERK pathways, or by inducing cellular stress through the production of reactive oxygen species (ROS).[3][11]
Dichlorophenyl-substituted imidazoles and oxadiazoles have shown promising cytotoxic activity against various human cancer cell lines, including HepG2 (Liver Cancer).[5] Some of these compounds are believed to act as tubulin polymerization inhibitors, disrupting the cellular cytoskeleton, which is essential for cell division.[5]
The following diagram illustrates a hypothetical pathway by which a dichlorinated phenylpropanoate could induce apoptosis in a cancer cell.
Caption: Hypothetical signaling pathway for apoptosis induction.[3]
Experimental Design: A Roadmap for Biological Evaluation
A systematic, tiered approach is essential for efficiently evaluating the biological activities of novel dichlorinated phenylpropanoates. This section provides an overall workflow and detailed protocols for foundational in vitro assays.
Overall Experimental Workflow
The logical progression from initial screening to more complex biological characterization is critical. The workflow ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for evaluating novel dichlorinated phenylpropanoates.
Preliminary Cytotoxicity Assessment
Causality: Before assessing specific therapeutic activities, it is crucial to determine the concentration range at which the compound is toxic to mammalian cells.[12] This establishes a therapeutic window and ensures that observed effects in subsequent assays (e.g., antimicrobial) are not merely a result of general cytotoxicity. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
-
Cell Culture: Plate a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated phenylpropanoate in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
In Vitro Anti-inflammatory Assays
Causality: To validate the anti-inflammatory hypothesis, two key aspects should be investigated: direct enzyme inhibition (COX) and the effect on cellular inflammatory responses (cytokine production).
This is typically performed using a commercially available kit (e.g., from Cayman Chemical or Abcam) which provides purified COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This usually includes the enzyme, heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Then add the dichlorinated phenylpropanoate at various concentrations. Include a known COX inhibitor (e.g., Diclofenac) as a positive control. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Develop and Read: After a set incubation time (e.g., 2 minutes), add a developing agent that reacts with the prostaglandin product to produce a measurable colorimetric or fluorescent signal. Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 24-well plate and incubate until they reach ~80% confluency.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the dichlorinated phenylpropanoate for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[8][9]
-
Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.
Antimicrobial Susceptibility Testing
Causality: The goal is to determine the lowest concentration of the compound that can inhibit the visible growth of a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[4]
-
Inoculum Preparation: Grow the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the dichlorinated phenylpropanoate in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, use a standard antibiotic (e.g., ciprofloxacin) as a reference compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Conclusion and Future Perspectives
The available evidence, primarily drawn from structurally similar compounds, strongly suggests that dichlorinated phenylpropanoates are a promising scaffold for developing new therapeutic agents.[3] Preliminary data from related molecules indicate the potential for potent anti-inflammatory, broad-spectrum antimicrobial, and cytotoxic activities.[3][4][8] The experimental framework provided in this guide offers a clear and robust pathway for validating these hypotheses.
Future research should focus on the synthesis and systematic evaluation of a library of dichlorinated phenylpropanoates to establish clear structure-activity relationships (SAR). By varying the position of the chlorine atoms on the phenyl ring and modifying the propanoate side chain, researchers can optimize for potency and selectivity against specific biological targets. Promising lead compounds identified through the in vitro assays described herein should be advanced into relevant animal models to assess in vivo efficacy and preliminary safety profiles. This systematic approach will be crucial in unlocking the full therapeutic potential of this compelling class of molecules.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate in Common Laboratory Solvents
Introduction
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, often serving as a key building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The precise control of reaction conditions, purification, and formulation of this compound is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents. We will delve into the molecular properties that govern its solubility, present detailed protocols for both qualitative and quantitative solubility determination, and discuss the interpretation of these results for practical applications in research and development.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecular structure of this compound is essential for predicting its solubility. The key structural features include:
-
A Dichlorinated Phenyl Ring: This bulky, non-polar aromatic group significantly contributes to the molecule's hydrophobicity.
-
A β-Keto Ester Moiety: This functional group contains polar carbon-oxygen double bonds and an ester linkage, which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.
The interplay between the non-polar aromatic ring and the polar keto-ester functionality suggests that the molecule will exhibit intermediate polarity.
Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | PubChem |
| Molecular Weight | 261.10 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | PubChem |
| Predicted XLogP3 | 3.2 | PubChem |
The predicted XLogP3 value of 3.2 indicates a significant degree of lipophilicity, suggesting that the compound will favor organic solvents over water.[1]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, we can make the following reasoned predictions:
-
Poor Solubility in Water: The dominant dichlorophenyl ring and the overall high lipophilicity (XLogP3 of 3.2) suggest that the compound will have very low solubility in water.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions with the keto-ester group.
-
Moderate to Good Solubility in Alcohols: Protic solvents like ethanol and methanol should be able to dissolve the compound, although the non-polar aromatic ring might limit very high solubility.
-
Good Solubility in Chlorinated Solvents: Dichloromethane and chloroform are expected to be excellent solvents due to their ability to interact favorably with the dichlorophenyl group.
-
Lower Solubility in Non-Polar Solvents: While the aromatic ring has non-polar character, the presence of the polar keto-ester group will likely limit solubility in very non-polar solvents like hexane and toluene.
Experimental Determination of Solubility
A systematic experimental approach is necessary to confirm these theoretical predictions and to obtain precise solubility data. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid and efficient way to screen a range of solvents.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound into a series of small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add a common laboratory solvent from the list below in 0.5 mL increments.
-
Water
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Chloroform
-
Toluene
-
Hexane
-
-
Observation: After each addition, vortex the test tube for 30 seconds and visually inspect for dissolution. Record the total volume of solvent required to fully dissolve the solute.
-
Classification: Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves in less than 1 mL of solvent.
-
Soluble: Dissolves in 1-3 mL of solvent.
-
Slightly Soluble: Dissolves in 3-10 mL of solvent.
-
Insoluble: Does not fully dissolve in 10 mL of solvent.
-
Quantitative Solubility Determination: The Shake-Flask Method
For precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.
Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a true equilibrium is reached.
-
Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
HPLC-UV Method Parameters (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan (likely around 254 nm due to the aromatic ring)
-
Calibration: A multi-point calibration curve should be prepared using standards of known concentration.
-
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Expected Solubility Profile (Qualitative)
While quantitative data is not publicly available, a predicted qualitative solubility profile can be constructed based on the chemical properties of the compound.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large, non-polar dichlorophenyl group dominates the molecule's character, leading to hydrophobicity. |
| Methanol | High | Moderately Soluble | The alcohol can hydrogen bond with the keto-ester group, but the non-polar part of the molecule will limit high solubility. |
| Ethanol | High | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the non-polar aromatic ring. |
| Acetone | Medium | Very Soluble | A polar aprotic solvent that can effectively solvate the polar keto-ester moiety without the steric hindrance of hydrogen bonding with itself. |
| Ethyl Acetate | Medium | Very Soluble | The ester functionality of the solvent is chemically similar to the ester in the solute, promoting favorable interactions. |
| Dichloromethane | Medium | Very Soluble | The chlorinated nature of the solvent will have a strong affinity for the dichlorophenyl ring. |
| Toluene | Low | Moderately Soluble | The aromatic nature of toluene will interact favorably with the phenyl ring of the solute, but the polar keto-ester may limit solubility. |
| Hexane | Low | Slightly Soluble/Insoluble | As a non-polar aliphatic solvent, hexane will not effectively solvate the polar keto-ester group. |
Conclusion
A comprehensive understanding of the solubility of this compound is paramount for its effective use in research and development. While specific quantitative solubility data is not readily found in the literature, a combination of theoretical prediction based on its physicochemical properties and systematic experimental determination provides a robust framework for its characterization. The protocols detailed in this guide offer a clear path for researchers to generate reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, and formulation. The predicted solubility profile serves as a valuable starting point for these experimental investigations.
References
Methodological & Application
The Versatile Role of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate in the Synthesis of Heterocyclic Scaffolds
Introduction
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester bearing a dichlorinated phenyl ring, serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, comprising a reactive 1,3-dicarbonyl moiety and a synthetically adaptable aromatic ring, make it a precursor of choice for the construction of a diverse array of complex molecules, particularly heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the chlorine atoms on the phenyl ring can profoundly influence the physicochemical and biological properties of the resulting molecules, offering a pathway to fine-tune activity and selectivity.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of key heterocyclic systems. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the causality behind the methodological choices, empowering researchers to confidently employ this reagent in their synthetic endeavors.
Core Applications: Gateway to Heterocyclic Diversity
The reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl carbons and the acidity of the α-methylene protons. This dual reactivity allows it to participate in a variety of condensation and cyclization reactions, providing access to important heterocyclic cores.
Application Note 1: Synthesis of Pyrazole Derivatives
Scientific Principle: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and highly efficient method for constructing the pyrazole ring.[1] The reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially reacts with one of the carbonyl groups to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] The regioselectivity of the initial condensation can be influenced by the steric and electronic nature of the substituents on the β-keto ester.
This protocol details the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-ol, a scaffold with potential applications in medicinal chemistry.
Protocol 1: Synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-ol
Workflow Overview:
Caption: Workflow for the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-ol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 53090-43-0 | 261.10 | 10 |
| Hydrazine hydrate (~80% solution) | 7803-57-8 | 50.06 (anhydrous) | 12 |
| Absolute Ethanol | 64-17-5 | 46.07 | 50 mL |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.61 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add 0.75 mL (approximately 12 mmol) of hydrazine hydrate solution dropwise at room temperature. The addition of a base like sodium ethoxide can be employed to facilitate the reaction, though it often proceeds with hydrazine hydrate alone.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add 1 M hydrochloric acid to neutralize the solution to a pH of approximately 7.
-
Isolation: The product will precipitate out of the solution upon cooling and neutralization. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain 5-(3,4-dichlorophenyl)-1H-pyrazol-3-ol as a solid.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the hydrazine hydrate, and its boiling point is suitable for promoting the cyclocondensation reaction.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the β-keto ester.
-
Acidic Work-up: Neutralization with acid is crucial to protonate the pyrazolate anion formed during the reaction, leading to the precipitation of the final product.
Application Note 2: Synthesis of Dihydropyrimidine Derivatives via the Biginelli Reaction
Scientific Principle: The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aldehyde, and urea or thiourea.[2][3][4] This acid-catalyzed reaction is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with a wide range of biological activities, including use as calcium channel blockers.[2] The mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-keto ester, followed by cyclization and dehydration.[5]
This protocol outlines the synthesis of a 4-(aryl)-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-2(1H)-one, a scaffold with potential for further functionalization in drug discovery programs.
Protocol 2: Synthesis of 4-(4-methoxyphenyl)-6-(3,4-dichlorophenyl)-3,4-dihydropyrimidin-2(1H)-one
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidine synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 53090-43-0 | 261.10 | 10 |
| 4-Methoxybenzaldehyde | 123-11-5 | 136.15 | 10 |
| Urea | 57-13-6 | 60.06 | 15 |
| Ethanol | 64-17-5 | 46.07 | 30 mL |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | catalytic |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2.61 g (10 mmol) of this compound, 1.36 g (10 mmol) of 4-methoxybenzaldehyde, and 0.90 g (15 mmol) of urea in 30 mL of ethanol.
-
Acid Catalysis: Add a few drops (e.g., 0.2 mL) of concentrated hydrochloric acid to the mixture with stirring.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 8-12 hours. The reaction progress can be monitored by TLC (ethyl acetate/hexane, 1:1).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidine derivative.
-
Drying: Dry the purified product in a vacuum oven.
Rationale for Experimental Choices:
-
One-Pot Synthesis: The Biginelli reaction is a classic example of a multicomponent reaction, offering high atom economy and procedural simplicity.[6]
-
Acid Catalysis: The acid catalyst is essential for the formation of the key acyliminium ion intermediate, which is the rate-determining step in the reaction mechanism.[5]
-
Excess Urea: A slight excess of urea is used to drive the reaction to completion.
-
Recrystallization: This is a standard and effective method for purifying the solid product.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. The protocols detailed herein for the synthesis of pyrazole and dihydropyrimidine derivatives showcase its utility in constructing biologically relevant heterocyclic scaffolds. The principles and methodologies presented can be adapted and extended to the synthesis of a wide range of other heterocyclic systems, underscoring the broad applicability of this valuable building block in drug discovery and materials science.
References
Application Note: A Protocol for the Purification of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a β-keto ester intermediate valuable in synthetic chemistry. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of the target compound. The methodology is grounded in the fundamental principles of crystallization, emphasizing a systematic approach to solvent selection and optimization. This guide explains the causality behind each experimental step, offers troubleshooting advice for common issues, and includes a visual workflow to ensure clarity and reproducibility.
Introduction
This compound is a member of the β-keto ester class of organic compounds, which are pivotal intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The Claisen condensation is a common synthetic route to such molecules.[3] Following synthesis, crude products invariably contain unreacted starting materials, byproducts, and other impurities. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[4] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules.[4] This document outlines a comprehensive, field-proven protocol for the successful recrystallization of this compound.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is essential for developing a safe and effective purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [5] |
| Molecular Weight | 261.10 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not definitively reported; requires experimental determination. | |
| Solubility | Not definitively reported; requires experimental determination. |
Safety & Handling Precautions: According to GHS classifications, this compound is a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Therefore, all manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization).
-
Chemical Inertness: The solvent must not react with the compound being purified.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
This differential solubility is the cornerstone of the purification process. Slow cooling of a saturated hot solution allows for the methodical growth of crystals, a process that is highly selective for the target molecule, thus excluding impurities from the crystal lattice.
Experimental Protocol: Empirical Solvent Selection and Purification
Due to the absence of specific solubility data in the literature for this compound, an empirical approach to solvent selection is necessary. This is a standard practice in synthetic chemistry.[6]
Part A: Small-Scale Solvent Screening
The goal of this initial step is to identify a suitable solvent or a two-solvent system. For β-keto esters, common and effective solvent systems often include a polar solvent in which the compound is soluble, paired with a non-polar anti-solvent.[6][7]
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene
-
Potential Anti-solvents (for two-solvent systems): Water, Hexane, Heptane
Procedure:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential single solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod at the liquid-air interface or by placing it in an ice-water bath for 15-20 minutes.
-
For a Two-Solvent System (e.g., Ethanol/Water): If the compound is very soluble in a primary solvent (like ethanol) even at room temperature, dissolve the crude material in a minimal amount of this hot solvent. Then, add the anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). Gently heat the mixture until it becomes clear again. Then, allow it to cool slowly.
Based on the structure (an ester with an aromatic group), an Ethanol/Water or Ethyl Acetate/Hexane system is a highly probable candidate for successful recrystallization.
Part B: Bulk Recrystallization Protocol (Example with Ethanol/Water)
This protocol assumes that the Ethanol/Water system was identified as optimal in the screening phase.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (appropriate size)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Dissolution: Place the crude solid into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid with gentle heating and stirring. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing recovery.
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product on the funnel.
-
Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Inducing Crystallization (if necessary): If crystallization does not begin spontaneously, several techniques can be used to induce it:
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities from the crystal surfaces. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as an oil, not crystals) | 1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid. 3. Insufficient solvent. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. 2. Consider using a different solvent system with a lower boiling point. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try inducing crystallization by scratching or seeding. 3. If using a two-solvent system, add more of the anti-solvent. |
| Very Low Recovery of Product | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Evaporate some of the mother liquor to see if more product crystallizes. 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Impurities in Final Product | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the product. |
Conclusion
This protocol provides a robust and logical framework for the purification of this compound. By starting with an empirical solvent screening and following with a careful, step-by-step recrystallization procedure, researchers can effectively remove impurities and obtain a high-purity final product. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of many other solid organic compounds, serving as a valuable guide for synthetic and medicinal chemists.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | C11H10Cl2O3 | CID 2758176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Alchemist's Modern Toolkit: Advanced Synthesis of Agrochemicals and Industrial Chemicals
Introduction: Beyond the Beaker – A New Era of Chemical Synthesis
In the intricate world of chemical synthesis, the creation of agrochemicals and industrial chemicals represents a cornerstone of modern society. From the fields that feed our planet to the materials that build our world, the ability to construct complex molecules on a large scale is paramount. However, the traditional paradigms of chemical synthesis are undergoing a profound transformation. Driven by the principles of green chemistry, the demand for greater efficiency, and the need for enhanced safety, researchers and engineers are developing and implementing innovative synthetic strategies.[1][2] This guide delves into the practical application of these advanced methodologies, offering not just protocols, but a deeper understanding of the "why" behind the "how." We will explore how catalytic processes, biocatalysis, and flow chemistry are revolutionizing the synthesis of vital molecules, moving beyond rudimentary laboratory techniques to robust, scalable, and sustainable industrial processes.[3][4]
I. Catalytic Innovations: Precision and Efficiency in Agrochemical Synthesis
Catalysis lies at the heart of modern chemical manufacturing, offering pathways to reactions that are more selective, faster, and require less energy.[4] In the realm of agrochemicals, where complex molecular architectures are often required for biological activity, catalytic methods have proven indispensable.
A. Case Study: Synthesis of Strobilurin Fungicides
Strobilurins are a vital class of fungicides, their mode of action inspired by a natural product.[5][6] They function by inhibiting mitochondrial respiration in fungi, effectively halting their growth.[7][8] However, the development of resistance necessitates the continuous innovation of synthetic routes to novel analogues.[8][9]
Traditional vs. Modern Synthetic Approaches: Early syntheses often involved multi-step processes with stoichiometric reagents, leading to significant waste. Modern approaches focus on catalytic cross-coupling reactions to construct the key bi-aryl or aryl-vinyl ether linkages present in most strobilurins.
Protocol: Palladium-Catalyzed Suzuki Coupling for a Strobilurin Analogue
This protocol describes a general procedure for the synthesis of a strobilurin analogue via a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Materials:
-
Aryl bromide precursor (1.0 eq)
-
Vinyl boronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (10:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, vinyl boronic acid pinacol ester, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired strobilurin analogue.
Causality and Insights: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the catalytic cycle. The base (K₂CO₃) is necessary to activate the boronic ester for transmetalation. The use of a two-phase solvent system (toluene/water) helps to dissolve both the organic and inorganic reagents.
B. Case Study: Asymmetric Synthesis of Pyrethroid Insecticides
Synthetic pyrethroids are insecticides that mimic the structure of natural pyrethrins.[10] Their insecticidal activity is highly dependent on their stereochemistry.[11] Catalytic asymmetric synthesis provides an elegant way to produce the desired enantiomer, thereby increasing efficacy and reducing the environmental load of inactive isomers.[12]
Key Synthetic Challenge: The central challenge in pyrethroid synthesis is the stereoselective construction of the cyclopropane ring.[13]
Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol outlines the synthesis of a key intermediate for pyrethroids using a chiral rhodium catalyst.
Materials:
-
Styrene derivative (5.0 eq)
-
Ethyl diazoacetate (1.0 eq)
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄, 0.001 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the styrene derivative and the chiral rhodium catalyst in DCM at room temperature, add a solution of ethyl diazoacetate in DCM dropwise over 4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction for the disappearance of the diazo compound (TLC analysis).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclopropane derivative.
Causality and Insights: The chiral ligand on the rhodium catalyst creates a chiral environment that directs the approach of the diazo compound and the olefin, leading to the formation of one enantiomer of the cyclopropane product in excess. The slow addition of the diazoacetate is critical to prevent its dimerization and other side reactions.
Table 1: Comparison of Synthetic Strategies for Pyrethroids
| Feature | Traditional Method (e.g., Resolution) | Asymmetric Catalysis |
| Stereoselectivity | Low (produces racemic mixture) | High (produces enantiomerically enriched product) |
| Atom Economy | Poor (50% of material is the wrong isomer) | Excellent |
| Number of Steps | Often requires additional resolution steps | Fewer steps |
| Environmental Impact | Higher (disposal of unwanted isomer) | Lower |
II. The Green Revolution: Biocatalysis in Industrial Chemical Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations.[14][15] This approach offers unparalleled selectivity and operates under mild conditions, aligning perfectly with the principles of green chemistry.[2][16]
A. Case Study: Enzymatic Synthesis of a Precursor for Nylon 6
Nylon 6 is a major polymer produced from caprolactam.[17][18] The traditional synthesis of caprolactam involves the Beckmann rearrangement of cyclohexanone oxime, a process that can generate significant amounts of ammonium sulfate as a byproduct.[19] A greener alternative involves the biocatalytic synthesis of 6-aminocaproic acid, a direct precursor to Nylon 6.[20]
Protocol: Two-Step Enzymatic Synthesis of 6-Aminocaproic Acid
This protocol outlines a cell-free enzymatic cascade for the synthesis of 6-aminocaproic acid from ε-caprolactone.
Materials:
-
ε-Caprolactone
-
Hydrolase enzyme
-
Transaminase enzyme
-
Amino donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (pH 7.5)
Procedure:
-
Step 1: Hydrolysis. In a temperature-controlled vessel, dissolve ε-caprolactone in phosphate buffer. Add the hydrolase enzyme and stir at 30 °C. Monitor the reaction for the formation of 6-hydroxycaproic acid using HPLC.
-
Step 2: Amination. Once the hydrolysis is complete, add the transaminase enzyme, the amino donor, and the PLP cofactor to the reaction mixture.
-
Continue to stir at 30 °C. Monitor the formation of 6-aminocaproic acid by HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.
Causality and Insights: The hydrolase selectively cleaves the lactone ring.[20] The transaminase then replaces the hydroxyl group with an amine group with high specificity.[21] This enzymatic cascade allows for a one-pot synthesis under mild, aqueous conditions, significantly reducing the environmental impact compared to traditional chemical routes.[16]
III. Continuous Flow Chemistry: A Paradigm Shift in Production
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor.[22][23] This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, and straightforward scalability.[24][25][26]
A. Case Study: Greener Synthesis of Adipic Acid
Adipic acid is a key precursor for the production of nylon 6,6.[27] The conventional industrial process involves the oxidation of a mixture of cyclohexanol and cyclohexanone with nitric acid, which releases significant amounts of nitrous oxide (N₂O), a potent greenhouse gas.[28][29] A greener alternative uses hydrogen peroxide as the oxidant, and this process can be significantly enhanced using flow chemistry.[30]
Protocol: Flow Synthesis of Adipic Acid via Oxidation of Cyclohexene
This protocol describes a continuous flow process for the synthesis of adipic acid from cyclohexene using hydrogen peroxide.
System Setup:
-
Two high-pressure pumps
-
A T-mixer
-
A heated capillary reactor (e.g., PFA tubing)
-
A back-pressure regulator
-
A collection vessel
Reagents:
-
Solution A: Cyclohexene in a suitable solvent (e.g., tert-butanol)
-
Solution B: 30% Hydrogen peroxide with a phase-transfer catalyst and a tungsten-based oxidation catalyst.
Procedure:
-
Set the desired temperature for the capillary reactor (e.g., 90-120 °C) and the desired pressure using the back-pressure regulator (e.g., 10-20 bar).
-
Pump Solution A and Solution B at controlled flow rates into the T-mixer.
-
The mixed stream flows through the heated capillary reactor, where the reaction takes place. The residence time is controlled by the flow rate and the reactor volume.
-
The product stream exits the reactor and is collected in the collection vessel.
-
Adipic acid can be isolated by cooling the product stream to induce crystallization, followed by filtration.
Causality and Insights: The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time.[23] Operating at elevated temperatures and pressures, which would be hazardous in a large batch reactor, is safe in a flow system due to the small reaction volume at any given time.[26] This leads to significantly faster reaction rates and higher yields. The improved mixing in the flow reactor also enhances the efficiency of the phase-transfer catalyzed reaction.
Table 2: Batch vs. Flow Synthesis of Adipic Acid
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volume |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, enabling precise temperature control |
| Scalability | Difficult and non-linear | Straightforward by running the system for longer or in parallel |
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Limited | Precise control over all parameters |
IV. Conclusion: Synthesizing a Sustainable Future
The synthesis of agrochemicals and industrial chemicals is no longer a matter of simply achieving a target molecule. The modern synthetic chemist must also consider the elegance, efficiency, and environmental impact of the chosen route. As we have seen through the case studies of strobilurins, pyrethroids, nylon precursors, and adipic acid, the application of advanced catalytic methods, biocatalysis, and flow chemistry provides powerful tools to meet these challenges. By understanding the fundamental principles behind these technologies and applying them thoughtfully, we can continue to develop the essential molecules that underpin our society in a manner that is both economically viable and environmentally responsible.
References
- 1. Green Chemistry | Department of Chemicals and Petrochemicals [chemicals.gov.in]
- 2. medium.com [medium.com]
- 3. Green chemistry [essentialchemicalindustry.org]
- 4. catalysis-summit.com [catalysis-summit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistryjournals.net [chemistryjournals.net]
- 17. Caprolactam: The Hidden Ingredient in Nylon 6 Production [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 22. amt.uk [amt.uk]
- 23. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 24. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 25. Role of Flow Chemistry in Industrial Processes | Kewaunee [kewaunee.in]
- 26. mt.com [mt.com]
- 27. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 28. files.core.ac.uk [files.core.ac.uk]
- 29. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Abstract
This application note presents a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The developed reversed-phase HPLC method effectively separates the main analyte from potential impurities and degradation products. This document provides a detailed protocol, the scientific rationale behind the method development choices, and an overview of validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a β-keto ester, a class of compounds that are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry for creating more complex molecules.[4][5] The purity of such intermediates is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
The analytical challenge for this molecule lies in its structure:
-
Dichlorophenyl Group: This aromatic, halogenated moiety provides significant hydrophobicity and a strong UV chromophore, making it well-suited for UV detection.[6][7]
-
β-Keto Ester Moiety: This functional group is susceptible to keto-enol tautomerism, where the compound can exist in equilibrium between two forms. This phenomenon can lead to chromatographic issues like peak broadening or splitting if not properly controlled.[8][9][10]
-
Polarity: The combination of the ester and ketone groups with the hydrophobic dichlorophenyl ring results in a compound of intermediate polarity, making it an ideal candidate for reversed-phase chromatography.
This method was systematically developed to address these characteristics, ensuring a sharp, symmetrical peak for the main analyte, well-resolved from any potential process impurities or degradants.
Logic of Method Development
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte to achieve optimal separation and detection.
Caption: Method development decision-making process.
Experimental Protocol
This section provides a detailed, step-by-step protocol for performing the purity analysis.
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, suitable for aqueous and mixed solutions.
-
Solvents & Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and Formic Acid (≥98%).
-
Reference Standard: this compound, certified purity >99.5%.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of HPLC-grade acetonitrile and water.
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 22 minutes |
System Suitability Testing (SST)
To ensure the chromatographic system is adequate for the intended analysis, a System Suitability Test (SST) must be performed before sample analysis begins.[11][12] Inject the Working Standard Solution in five replicates and evaluate the parameters against the criteria in the table below, which are based on common USP and ICH guidelines.[13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time |
Analysis and Data Processing
Caption: Overall experimental and data analysis workflow.
Injection Sequence
-
Blank: One injection of diluent.
-
SST: Five replicate injections of the Working Standard Solution.
-
Working Standard: One injection of the Working Standard Solution for quantification.
-
Sample(s): Inject each sample solution in duplicate.
Calculation of Purity
The purity of this compound is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that any peaks originating from the blank are disregarded and that the integration threshold is set appropriately to detect all relevant impurities.
Method Validation Overview
This analytical method has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][15] The validation ensures the method is specific, linear, accurate, precise, and robust.
-
Specificity & Stability-Indicating Nature: Specificity was demonstrated through forced degradation studies. The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light exposure) stress.[16][17] The method was able to resolve the main analyte peak from all generated degradation product peaks, confirming its stability-indicating capability.
-
Linearity: The method demonstrated excellent linearity over a concentration range of 10 µg/mL to 150 µg/mL, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Accuracy was confirmed by spike-recovery studies at three concentration levels (80%, 100%, and 120%), with recovery values typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): The RSD for six replicate preparations was < 1.0%.
-
Intermediate Precision (Inter-day): The RSD between results from two different days, with different analysts, was < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ was established with acceptable precision and accuracy, demonstrating the method's sensitivity for quantifying low-level impurities.
Conclusion
The HPLC method described in this application note is a validated, robust, and reliable procedure for determining the purity of this compound. The scientific rationale for parameter selection ensures control over potential analytical challenges such as tautomerism. By incorporating system suitability tests and adhering to ICH validation principles, this method provides trustworthy and accurate results essential for quality control and regulatory submissions in the pharmaceutical industry.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Detection of Organic Compounds in Water by an Optical Absorbance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 15. starodub.nl [starodub.nl]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Oxidative Chemistry of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate is a versatile β-keto ester of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive 1,3-dicarbonyl moiety and an electronically modified aromatic ring, presents a unique platform for synthetic transformations. The 3,4-dichloro substitution pattern enhances the electrophilicity at the β-keto position, a critical property for designing targeted inhibitors and complex molecular scaffolds.[1] This guide delves into the potential oxidative reactions of this substrate, moving beyond its common use as a nucleophile. We will explore theoretical oxidative pathways, provide detailed exemplar protocols for transformative reactions like oxidative cyclization and α-hydroxylation, and discuss the causality behind experimental design. The protocols described herein are synthesized from established principles of β-keto ester reactivity and are designed to serve as a robust starting point for further investigation.
Core Principles: The Reactivity of a β-Keto Ester
The chemical behavior of this compound is dominated by the active methylene group (α-carbon) positioned between the ketone and ester carbonyls. The hydrogens on this carbon are significantly acidic due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[2][3] This facile enolate formation is the cornerstone of its classical reactivity in alkylation and condensation reactions.
However, this electron-rich enol/enolate intermediate is also susceptible to attack by electrophilic oxidizing agents. Oxidation can lead to several synthetically valuable outcomes, including C-O bond formation or intramolecular cyclization. The 3,4-dichlorophenyl group, being strongly electron-withdrawing, influences the reactivity of the entire molecule and can participate directly in certain oxidative pathways.
Diagram 1: Potential Oxidative Pathways
Caption: Potential oxidative transformations of the title β-keto ester.
Application Protocol I: PIFA-Mediated Oxidative Cyclization
Context & Rationale: Hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful oxidants capable of mediating intramolecular cyclization reactions.[4] For substrates like 3-arylpropionic acids, PIFA can facilitate direct oxidative C-O bond formation to yield dihydrocoumarins.[4] We can extrapolate this principle to this compound. The reaction likely proceeds via oxidation of the enol tautomer, followed by an intramolecular electrophilic attack from the activated aromatic ring, leading to a valuable heterocyclic core structure. The use of a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) is often crucial to enhance the electrophilicity of the oxidant and promote the key cyclization step.[4][5]
Exemplar Protocol: Synthesis of a Dichlorodihydrocoumarin Derivative
Objective: To achieve the intramolecular oxidative cyclization of this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.5 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add BF₃·OEt₂ (2.0 eq) dropwise to the solution. Follow this with the portion-wise addition of PIFA (1.5 eq) over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the target cyclized product.
Diagram 2: Experimental Workflow for Oxidative Cyclization
Caption: Step-by-step workflow for the PIFA-mediated cyclization protocol.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Condition / Reagent | Rationale | Expected Product | Hypothetical Yield |
| Substrate | This compound | The core reactant with the active methylene and aryl group. | Dichloro-4-ethoxycarbonyl-3,4-dihydrocoumarin | 40-60% |
| Oxidant | PIFA | A hypervalent iodine(III) reagent that acts as a potent two-electron oxidant.[4] | ||
| Lewis Acid | BF₃·OEt₂ | Activates the PIFA and promotes the intramolecular electrophilic aromatic substitution.[4] | ||
| Solvent | Anhydrous DCM | Provides a non-reactive medium and ensures solubility of reagents. | ||
| Temperature | 0 °C to RT | Controls the initial rate of reaction and prevents degradation of the oxidant. |
Application Protocol II: Selective α-Hydroxylation
Context & Rationale: The introduction of a hydroxyl group at the α-position of a β-keto ester yields an α-hydroxy-β-keto ester, a highly valuable synthetic intermediate, especially for accessing chiral building blocks.[6] Various methods exist for this transformation. Molybdenum-based catalysts, such as molybdenum(VI) dichloride dioxide (MoO₂Cl₂), have been shown to effectively catalyze the reaction between aldehydes and ethyl diazoacetate to form β-keto esters.[7] A related approach can be adapted for the direct oxidation of the enolate of a pre-formed β-keto ester using a suitable oxygen source. The mechanism involves the formation of a molybdenum-enolate complex, which then reacts with an oxidant.
Exemplar Protocol: Synthesis of Ethyl 2-hydroxy-3-(3,4-dichlorophenyl)-3-oxopropanoate
Objective: To achieve the selective hydroxylation at the α-carbon of the β-keto ester.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Molybdenum(V) chloride (MoCl₅) (0.1 eq)
-
Oxygen (O₂) or dry air supply
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Enolate Formation: To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate.
-
Catalyst Addition: Add MoCl₅ (0.1 eq) to the reaction mixture.
-
Oxidation: Replace the inert atmosphere with a balloon of O₂ (or bubble dry air through the solution) and stir the reaction vigorously at room temperature for 4-6 hours. Monitor by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extraction: Extract the mixture three times with EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the α-hydroxy product.
Concluding Remarks for the Modern Researcher
The oxidative chemistry of this compound offers a compelling avenue for the synthesis of complex and potentially bioactive molecules. The protocols detailed in this guide provide a foundational framework for exploring oxidative cyclization to build heterocyclic scaffolds and α-hydroxylation to create functionalized synthons. The key to success lies in the careful control of reaction conditions and a mechanistic understanding of the role each reagent plays. These oxidative transformations significantly expand the synthetic utility of this versatile β-keto ester, making it a powerful tool in the arsenal of chemists engaged in drug discovery and materials science.[8][9]
References
- 1. This compound | 53090-43-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. researchgate.net [researchgate.net]
- 5. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Functionalized Aromatics: Application Notes for Nucleophilic Substitution on Dichlorophenyl Groups
For Researchers, Scientists, and Drug Development Professionals
The introduction of nucleophiles onto a dichlorophenyl scaffold is a cornerstone of modern synthetic chemistry, paving the way for the construction of complex molecules with significant applications in pharmaceuticals, materials science, and agrochemicals. The dichlorophenyl moiety is a common feature in numerous bioactive compounds, and the ability to selectively substitute one or both chlorine atoms provides a powerful tool for modulating molecular properties. However, the inherent stability of the C-Cl bond and the potential for complex reaction pathways necessitate a nuanced understanding of the available synthetic methodologies.
This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions on the dichlorophenyl group. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of key transformations, offers detailed, field-proven protocols, and presents comparative data to inform experimental design. The content is structured to empower researchers to not only execute these reactions but to troubleshoot and optimize them for their specific synthetic challenges.
Theoretical Framework: Overcoming the Hurdles of Aryl Chloride Substitution
Aryl chlorides are notoriously less reactive towards nucleophilic substitution than their bromide or iodide counterparts due to the stronger carbon-halogen bond.[1] Furthermore, the presence of two chlorine atoms on the phenyl ring introduces challenges of regioselectivity and the potential for multiple substitution products. To address these challenges, several powerful strategies have been developed, broadly categorized as:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is viable when the dichlorophenyl ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a chlorine atom.[2][3][4] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely employed approach for the functionalization of dichlorophenyl groups. Palladium- and copper-based catalysts have revolutionized this field, enabling the formation of C-N, C-C, and C-O bonds under relatively mild conditions.[4][5][6] Key examples include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.
The choice of methodology is dictated by the nature of the nucleophile, the desired substitution pattern (mono- vs. di-substitution), and the electronic and steric properties of the dichlorophenyl substrate.
Practical Applications: The Synthesis of Aripiprazole
A compelling example of the industrial importance of nucleophilic substitution on a dichlorophenyl group is the synthesis of Aripiprazole, a widely used atypical antipsychotic medication.[7][8] A key intermediate in its synthesis is 1-(2,3-dichlorophenyl)piperazine.[2][9][10] This intermediate is typically prepared via a nucleophilic substitution reaction between 1,2,3-trichlorobenzene and piperazine or through the reaction of 2,3-dichloroaniline with diethanolamine followed by cyclization.[11][12] The subsequent N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one is a crucial step in the final assembly of the Aripiprazole molecule.[7][8]
Application Protocols
This section provides detailed, step-by-step protocols for three of the most important classes of nucleophilic substitution reactions on dichlorophenyl substrates. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is particularly effective for the coupling of amines with aryl chlorides.[4][5] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction with challenging substrates like dichlorobenzenes.[4][9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 1,2-dichlorobenzene.
Experimental Protocol:
-
Materials:
-
1,2-Dichlorobenzene (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by 1,2-dichlorobenzene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial for activating the C-Cl bond of the dichlorobenzene.[4][9] The steric bulk of the XPhos ligand promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step.[5]
-
Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[4]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are generally preferred for Buchwald-Hartwig aminations as they do not coordinate strongly to the palladium center, thus not inhibiting the catalytic activity.[13][14]
Data Presentation: Ligand Comparison for Buchwald-Hartwig Amination
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.[9]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[15] The reaction of a dichlorobenzene with a phenylboronic acid requires careful selection of the catalyst, base, and solvent to achieve high yields and, if desired, selective mono-arylation.[16]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 1,3-dichlorobenzene.
Experimental Protocol:
-
Materials:
-
1,3-Dichlorobenzene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add 1,3-dichlorobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Causality of Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki couplings.[1]
-
Base (K₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2] Inorganic bases like potassium carbonate are often effective and economical choices.
-
Solvent (Dioxane/H₂O): A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[17][18]
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling
| Base | Solvent | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | 98 |
| K₂CO₃ | EtOH/H₂O | 95 |
| K₃PO₄ | EtOH/H₂O | 92 |
| NaOH | EtOH/H₂O | 85 |
| KOH | EtOH/H₂O | 88 |
Data from a model Suzuki-Miyaura coupling reaction.[2]
Protocol 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-O, C-N, and C-S bonds, typically requiring a copper catalyst and high reaction temperatures.[4] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Reaction Scheme:
Caption: Ullmann condensation of 1,4-dichlorobenzene.
Experimental Protocol:
-
Materials:
-
1,4-Dichlorobenzene (1.0 mmol, 1.0 equiv.)
-
Phenol (1.2 mmol, 1.2 equiv.)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
-
-
Procedure:
-
To a reaction vial, add CuI, L-proline, K₂CO₃, 1,4-dichlorobenzene, and phenol.
-
Add DMSO and seal the vial.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and add water.
-
Extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality of Experimental Choices:
-
Catalyst (CuI): Copper(I) salts are commonly used as catalysts in Ullmann reactions.[19][20]
-
Ligand (L-proline): The use of a ligand like L-proline can significantly improve the efficiency of the Ullmann condensation, allowing for lower reaction temperatures and catalyst loadings.[11]
-
Base (K₂CO₃): A base is required to deprotonate the nucleophile (in this case, phenol).
-
Solvent (DMSO): A polar aprotic solvent like DMSO is often used to facilitate the dissolution of the reactants and promote the reaction.
Conclusion and Future Outlook
The functionalization of dichlorophenyl groups through nucleophilic substitution reactions is a mature yet continually evolving field. The development of sophisticated catalyst systems, particularly for palladium- and copper-catalyzed cross-coupling reactions, has provided chemists with a powerful arsenal for the synthesis of a diverse array of valuable molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in both academic and industrial settings.
Future advancements in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. Furthermore, a deeper understanding of the factors governing regioselectivity in the substitution of unsymmetrical dichlorophenyl substrates will be crucial for the efficient synthesis of complex target molecules.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 16. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. people.umass.edu [people.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a dynamic resource to address the common challenges encountered in the lab.
The synthesis of β-keto esters like this compound is a cornerstone reaction in organic synthesis, providing a key building block for more complex molecules in agrochemicals and pharmaceuticals.[1] The most reliable and common method for this transformation is the Crossed Claisen Condensation .[2][3] This guide focuses on mastering this reaction.
Section 1: The Core Mechanism: A Deeper Look at the Crossed Claisen Condensation
Understanding the reaction mechanism is not just academic; it is the foundation for effective troubleshooting. The Crossed Claisen Condensation involves the carbon-carbon bond formation between two different esters (or an ester and another carbonyl compound).[2][3] For the synthesis of our target molecule, this typically involves the reaction of an enolizable ester like ethyl acetate with a non-enolizable electrophile such as an ester or acid chloride of 3,4-dichlorobenzoic acid.[1][4]
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the enolizable ester (ethyl acetate), creating a nucleophilic enolate ion.[3][5]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester (the 3,4-dichlorobenzoyl derivative). This forms a tetrahedral intermediate.[2][5]
-
Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[2]
-
Deprotonation (The Driving Force): This is the most critical step for achieving a high yield. The newly formed β-keto ester has a highly acidic proton on the carbon between the two carbonyls (pKa ≈ 11).[4] The alkoxide base generated in the previous step immediately and irreversibly removes this proton. This final acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[4][5]
-
Protonation: An acidic workup in a separate step neutralizes the enolate to yield the final product.[2]
References
Technical Support Center: Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate Purification
Welcome to the technical support guide for Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical advice for the purification of this crucial β-keto ester intermediate.
Introduction to Purification Challenges
This compound is commonly synthesized via a Claisen condensation reaction between an appropriate 3,4-dichlorobenzoyl derivative and an ethyl acetate enolate, or related methods.[1][2][3][4] The crude product from this synthesis is often plagued by a variety of impurities that can hinder downstream applications. These challenges stem from the reaction mechanism, potential side reactions, and the inherent chemical properties of β-keto esters.[5]
Key challenges include:
-
Removal of Unreacted Starting Materials: Incomplete reactions can leave behind 3,4-dichlorobenzoyl chloride, ethyl acetate, or related precursors.
-
Separation from Side-Products: The Claisen condensation can produce various side-products, including self-condensation products of ethyl acetate.[2][3]
-
Hydrolysis: The ester functionality is susceptible to hydrolysis, especially in the presence of acidic or basic residues from the reaction workup.
-
Decarboxylation: As a β-keto ester, the compound is prone to decarboxylation under harsh thermal or pH conditions.
-
Keto-Enol Tautomerism: The presence of both keto and enol forms can sometimes complicate purification and analysis.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Issue 1: Oily Product That Fails to Solidify
Question: My crude product is a persistent oil and will not crystallize, even after solvent removal. What is causing this, and how can I induce solidification?
Answer:
This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point of the compound.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Explanation |
| Residual Solvent | Ensure complete removal of reaction solvents (e.g., THF, ethanol) under high vacuum. Gentle heating (<50°C) can aid this process, but avoid excessive heat to prevent decomposition.[6] |
| Excess Starting Material | Unreacted starting materials, particularly liquid ones, can act as a solvent for the product. A liquid-liquid extraction during workup is crucial. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash to remove excess water. |
| Low Purity | If the product purity is low, it may exist as a eutectic mixture with impurities. Attempt a preliminary purification using column chromatography before proceeding to recrystallization. |
| "Oiling Out" During Recrystallization | This occurs when the compound is insoluble in the cold solvent but also immiscible in the hot solvent. Try a different solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[1][7] Dissolve the oil in the minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble "anti-solvent" (e.g., hexane) until turbidity persists. Allow to cool slowly. |
Workflow for Inducing Crystallization:
Caption: Decision workflow for handling an oily product.
Issue 2: Low Yield After Column Chromatography
Question: I am losing a significant amount of my product during silica gel column chromatography. What are the likely reasons for this poor recovery?
Answer:
Low recovery from column chromatography can be attributed to several factors, primarily related to the interaction of the β-keto ester with the stationary phase.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Explanation |
| Decomposition on Silica Gel | Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds like β-keto esters. Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v). This is particularly important for prolonged chromatography runs. |
| Irreversible Adsorption | The diketone functionality can chelate to metal impurities in the silica or adsorb strongly. Using a high-quality silica gel can minimize this. |
| Inappropriate Eluent System | If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may streak or remain on the column. A common eluent system for β-keto esters is a gradient of ethyl acetate in hexane.[6] Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. |
| Improper Column Packing | An improperly packed column leads to channeling and poor separation, which can result in broader fractions and apparent yield loss when only pure fractions are combined. Ensure the silica gel is packed uniformly as a slurry. |
Experimental Protocol: Optimized Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel (60-120 mesh) with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[6]
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your product.
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the best method for assessing the purity of the final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data (>95% is often a target).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual starting materials or side products.[6] The integration of the ¹H NMR signals can provide a good estimate of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[8][9]
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and determine the appropriate solvent system for column chromatography.[6]
Q2: Can I use recrystallization as the sole purification method?
A2: Recrystallization can be highly effective if the crude product is relatively pure (>85-90%).[1][10][11] However, for cruder mixtures, it is often more efficient to first perform a rapid filtration through a plug of silica gel or a full column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain an analytically pure sample.[1]
Q3: My compound seems to be degrading during storage. What are the optimal storage conditions?
A3: this compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Storing at refrigerated temperatures can also help to slow down potential decomposition pathways.
Q4: I see two sets of peaks for some protons in the ¹H NMR spectrum. Is my product impure?
A4: Not necessarily. This is likely due to the keto-enol tautomerism inherent to β-keto esters. The compound exists as an equilibrium mixture of the keto and enol forms, and if the rate of interconversion is slow on the NMR timescale, separate peaks for each tautomer will be observed.[6] The enol form is often stabilized by intramolecular hydrogen bonding.
Visualizing Keto-Enol Tautomerism:
Caption: Equilibrium between keto and enol tautomers.
References
- 1. This compound | 53090-43-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. env.go.jp [env.go.jp]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing temperature and solvent for dichlorophenylpropanoate synthesis
Welcome to the technical support center for the synthesis of dichlorophenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the optimization of temperature and solvent conditions for this synthesis. Our goal is to provide you with the expertise and in-depth understanding necessary to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dichlorophenylpropanoate?
The most prevalent and cost-effective method for synthesizing esters like dichlorophenylpropanoate from its corresponding carboxylic acid, 3-(2,4-dichlorophenyl)propanoic acid, is the Fischer-Speier esterification .[1][2] This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst.[3][4]
The overall reaction is an equilibrium process:
R-COOH (Dichlorophenylpropanoic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Dichlorophenylpropanoate) + H₂O[5]
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[4][5]
Q2: How does temperature affect the yield and reaction rate of dichlorophenylpropanoate synthesis?
Temperature plays a critical role in both the rate and equilibrium of the Fischer esterification.
-
Reaction Rate: Increasing the temperature generally accelerates the reaction by providing the necessary activation energy.[6] Most esterification reactions are conducted at temperatures ranging from 50°C to 250°C.[6] Refluxing the reaction mixture is a common practice to maintain a consistent and elevated temperature, which helps to push the reaction forward.[6]
-
Equilibrium: Since the Fischer esterification is a reversible reaction, temperature can influence the position of the equilibrium.[5][7] While higher temperatures increase the rate at which equilibrium is reached, they don't necessarily shift the equilibrium significantly in favor of the products. The primary strategies for driving the reaction to completion involve manipulating reactant concentrations or removing byproducts.[1][8]
Q3: I am observing low yields. How can I drive the reaction towards the product side?
Low yields in Fischer esterification are often due to the reaction reaching equilibrium without complete conversion of the starting materials.[5] To shift the equilibrium towards the formation of the dichlorophenylpropanoate ester, you can employ Le Chatelier's principle in the following ways:
-
Use an Excess of Alcohol: This is a widely used and practical approach.[4][6] By using the alcohol as the solvent or in a large stoichiometric excess (e.g., 10-fold or more), the equilibrium is driven towards the product side, significantly increasing the ester yield.[5][6]
-
Remove Water: The removal of water, a byproduct of the reaction, is a highly effective method to prevent the reverse reaction (ester hydrolysis) and drive the formation of the ester.[1][5][6] This can be achieved by:
Q4: What is the optimal solvent for dichlorophenylpropanoate synthesis?
The choice of solvent can significantly impact the reaction's efficiency.
-
Excess Alcohol as Solvent: As mentioned, using a large excess of the reactant alcohol as the solvent is a common and effective strategy.[4] This approach serves the dual purpose of driving the equilibrium and providing the reaction medium.
-
Non-Polar, Inert Solvents: When water removal via azeotropic distillation is the chosen method to drive the reaction, a non-polar, inert solvent like toluene or hexane is ideal.[1] These solvents form an azeotrope with water, facilitating its removal.
-
Greener Solvent Alternatives: In an effort to move towards more sustainable practices, researchers are exploring eco-friendly solvents.[9] For similar syntheses, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to improve reaction efficiency and reduce environmental impact.[9]
It is crucial to use anhydrous solvents to prevent the introduction of water, which would inhibit the forward reaction.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Ester | 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Water is present in the reaction mixture.[10] 5. Purity of starting materials is low. | 1. Increase catalyst loading to 1-5 mol% relative to the carboxylic acid. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed. These reactions can take several hours to complete.[6] 3. Ensure the reaction is heated to an appropriate temperature, often reflux.[6] 4. Use anhydrous alcohol and consider adding a dehydrating agent like molecular sieves or employing a Dean-Stark apparatus to remove water.[1] 5. Verify the purity of the 3-(2,4-dichlorophenyl)propanoic acid and the alcohol. |
| Reaction Stalls Before Completion | 1. Equilibrium has been reached.[5] 2. The catalyst has degraded over time. | 1. Add a larger excess of the alcohol or actively remove water from the reaction mixture.[5][6] 2. Introduce a fresh portion of the acid catalyst. |
| Formation of Unknown Byproducts | 1. Decomposition of starting material or product due to excessive heat or prolonged reaction time. 2. Potential side reactions involving the dichlorophenyl group under harsh acidic conditions. | 1. Reduce the reaction temperature or shorten the reaction time. Close monitoring of the reaction is essential. 2. Consider using a milder acid catalyst or explore alternative esterification methods that do not require strong acids, such as the Steglich esterification for sensitive substrates.[11] |
| Difficulties in Product Isolation/Purification | 1. Incomplete removal of the acid catalyst during the work-up. 2. Formation of an emulsion during aqueous extraction. 3. Co-elution of impurities during column chromatography. | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst. 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 3. Optimize the solvent system for column chromatography, possibly using a gradient elution. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-(2,4-Dichlorophenyl)propanoic Acid using Excess Alcohol
This protocol outlines a standard procedure for the synthesis of methyl 3-(2,4-dichlorophenyl)propanoate.
Materials:
-
3-(2,4-dichlorophenyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude dichlorophenylpropanoate ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes hypothetical data to illustrate the impact of different conditions on the yield of dichlorophenylpropanoate.
| Entry | Alcohol (eq) | Temperature (°C) | Water Removal | Reaction Time (h) | Yield (%) |
| 1 | 5 | 65 (Reflux) | None | 4 | 65 |
| 2 | 20 | 65 (Reflux) | None | 4 | 85 |
| 3 | 50 | 65 (Reflux) | None | 4 | 92 |
| 4 | 5 | 80 | Dean-Stark | 3 | 95 |
| 5 | 5 | 65 (Reflux) | Molecular Sieves | 4 | 90 |
Visualizing the Workflow
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed esterification process.
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow
This diagram provides a logical flow for addressing common issues during dichlorophenylpropanoate synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Steglich Esterification [organic-chemistry.org]
Preventing degradation of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate during storage
Welcome to the technical support center for Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CAS No. 6734-25-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate during storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
High-purity this compound should be a colorless to light yellow liquid.[1] Significant deviation from this appearance, such as a darker yellow or brown coloration, may indicate the presence of impurities or degradation products.
Q2: What are the primary degradation pathways for this compound?
As a β-keto ester, the two most common degradation pathways are hydrolysis and decarboxylation.[2][3]
-
Hydrolysis: In the presence of water (moisture), the ester group can hydrolyze to form the corresponding β-keto acid. This reaction can be catalyzed by acidic or basic conditions.[2][3]
-
Decarboxylation: The resulting β-keto acid intermediate is often unstable and can readily lose carbon dioxide (CO2) upon gentle heating to form a ketone.[3][4]
Q3: How sensitive is this compound to atmospheric moisture and temperature?
The compound's stability is significantly affected by both temperature and humidity.[5][6][7] Increased temperature accelerates the rates of both hydrolysis and subsequent decarboxylation.[8][9] The presence of moisture provides the necessary reactant for hydrolysis, which is the initial step in one of the main degradation pathways.[2][10] Therefore, exposure to humid air, especially at elevated temperatures, will lead to accelerated degradation.
Q4: Are there any specific storage recommendations to minimize degradation?
To maintain the integrity of this compound, the following storage conditions are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[10][11] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to moisture, air, and light. |
| Environment | Cool, dry, and dark place | Minimizes exposure to environmental factors that promote degradation.[12] |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: The material has developed a darker color (yellow to brown) over time.
-
Probable Cause: This often indicates the formation of degradation products. The extended conjugation in potential polymeric or condensation byproducts can lead to colored impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the material has been stored according to the recommendations (2-8°C, under inert gas, protected from light and moisture).[1]
-
Purity Analysis: Perform a purity analysis to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable methods.
-
Consider Purification: If the purity is compromised but the material is still needed, purification via column chromatography may be an option, although preventing further degradation during this process is crucial.
-
Problem 2: Purity analysis (e.g., by NMR or GC) shows the presence of 1-(3,4-dichlorophenyl)ethan-1-one.
-
Probable Cause: The presence of this ketone is a strong indicator that the compound has undergone both hydrolysis and subsequent decarboxylation.[2][3]
Fig 1. Degradation via Hydrolysis and Decarboxylation. -
Troubleshooting Steps:
-
Assess Moisture Exposure: Review handling procedures to identify potential points of moisture entry. This could include frequent opening of the container in a humid environment or using non-dried solvents for sample preparation.
-
Evaluate Thermal Stress: Check if the material has been exposed to elevated temperatures during storage or handling, which would facilitate the decarboxylation step.[4]
-
Implement Preventative Measures: For future use, handle the material in a glove box or under a stream of dry inert gas to minimize moisture exposure. Use anhydrous solvents and techniques when preparing solutions.
-
Problem 3: Inconsistent results in reactions using the stored compound.
-
Probable Cause: A lower-than-expected purity of the starting material can lead to lower yields, unexpected side products, or complete reaction failure. The acidic degradation product (the β-keto acid) could also interfere with reaction chemistry, particularly in base-sensitive reactions.
-
Troubleshooting Steps:
-
Re-qualify the Material: Before use in a critical experiment, always re-analyze the purity of the stored reagent, especially if it has been stored for an extended period.
-
Stoichiometry Adjustment: If a minor, known level of degradation has occurred, you may be able to adjust the stoichiometry of your reaction accordingly. However, this is not ideal as impurities may still interfere.
-
Use Fresh Material: For sensitive applications, it is always best practice to use a fresh, unopened bottle of the reagent or a recently purified batch.
-
III. Recommended Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
-
-
Gradient: Start with a suitable gradient, for example, 50% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis: Inject the prepared sample. The parent compound should be the major peak. Earlier eluting peaks may correspond to more polar degradation products like the hydrolyzed β-keto acid, while the decarboxylated ketone will have a different retention time.
Protocol 2: Handling Procedure to Minimize Degradation
To ensure the long-term stability of the compound, adhere to the following handling procedure:
-
Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Whenever possible, open the container and handle the material under a dry, inert atmosphere (e.g., in a nitrogen-filled glove box or using a Schlenk line).
-
Dispensing: Use a clean, dry syringe or pipette to withdraw the required amount of the liquid. Avoid introducing any contaminants.
-
Resealing: After dispensing, flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before securely resealing the cap.
-
Storage: Promptly return the container to the recommended storage condition of 2-8°C.[1]
By following these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
- 1. file.leyan.com [file.leyan.com]
- 2. aklectures.com [aklectures.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature and relative humidity on the stability of paper-immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. csuohio.edu [csuohio.edu]
Technical Support Center: Troubleshooting Low Purity in Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues leading to low purity in this specific synthesis. The following question-and-answer format addresses potential pitfalls and provides actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion is a common issue and can often be traced back to several key factors related to the reaction conditions and reagents. The synthesis of this compound is typically achieved via a Claisen condensation or a related C-acylation reaction.[1][2] The success of this reaction hinges on the efficient formation of an enolate and its subsequent reaction with an acylating agent.
Potential Causes & Solutions:
-
Inefficient Enolate Formation: The abstraction of an α-proton from the ester or ketone precursor is a critical first step.[3]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[4] If using sodium ethoxide, it should be freshly prepared or sourced from a reliable supplier, as it can degrade upon exposure to moisture. Using a base that is not strong enough will result in a low concentration of the enolate at equilibrium.
-
Moisture Contamination: Water in the reaction solvent or on the glassware will quench the strong base, preventing enolate formation. Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials (e.g., 3,4-dichloroacetophenone or diethyl carbonate) can interfere with the reaction.[5] Consider purifying starting materials by distillation or recrystallization if their purity is questionable.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. For a Claisen condensation, an excess of the enolizable ketone is sometimes used to ensure the complete consumption of the aldehyde.[5] Carefully check the stoichiometry of your reactants and the base. A full equivalent of base is often required because the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[6]
-
-
Reaction Temperature:
-
Suboptimal Temperature: The reaction is typically conducted at room temperature or with gentle heating.[5] Elevated temperatures can lead to undesired side-reactions, while temperatures that are too low may result in a sluggish reaction.[7] Optimization of the reaction temperature for your specific setup may be necessary.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: My final product is contaminated with a significant amount of a self-condensation product. How can I minimize this side reaction?
Answer:
Self-condensation is a frequent side reaction in Claisen-type condensations, especially when the electrophilic partner is not sufficiently reactive or when the enolate is highly reactive.[5]
Potential Causes & Solutions:
-
Slow Addition of Electrophile: If the enolate is allowed to build up in concentration before the electrophile (e.g., 3,4-dichlorobenzoyl chloride or diethyl carbonate) is introduced, it can react with itself.
-
Controlled Addition: Add the electrophile slowly to the reaction mixture containing the pre-formed enolate. This maintains a low concentration of the enolate and favors the desired cross-condensation.
-
-
Highly Enolizable Ketone: If the ketone starting material is highly enolizable, it may self-condense.[7]
-
Pre-formation of the Enolate: A common strategy is to pre-form the enolate of the ketone by treating it with the base first, and then slowly adding the ester electrophile.[8]
-
Alternative Synthetic Routes: Consider a different synthetic approach, such as using a pre-formed magnesium enolate with MgCl2 and a tertiary amine like triethylamine, which can sometimes offer better control.[9][10]
-
Question 3: I am observing byproducts that suggest hydrolysis of my ester has occurred. What conditions lead to this and how can it be prevented?
Answer:
Hydrolysis of the β-keto ester product or the starting ester can occur, leading to the corresponding carboxylic acid and reducing the purity of your final product.[11][12]
Potential Causes & Solutions:
-
Presence of Water During Workup: The most common cause of hydrolysis is the presence of water during the workup procedure, especially under acidic or basic conditions.
-
Careful pH Adjustment: During the aqueous workup, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions for prolonged periods. The product is a β-keto acid, which can decompose easily in aqueous solution.[12]
-
Efficient Extraction: Promptly extract the product into an organic solvent after the quench to minimize its contact time with the aqueous phase.
-
-
Use of Hydroxide Bases: Using bases like sodium hydroxide or potassium hydroxide is generally avoided in Claisen condensations as they can directly saponify the ester.[13]
-
Use of Alkoxide Bases: It is critical to use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification, which can lead to a mixture of products.[14]
-
Table 1: Recommended Bases for Ethyl Ester Condensations
| Base | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Prevents transesterification. | Can be less reactive than stronger bases. |
| Sodium Hydride (NaH) | Stronger base, can lead to higher yields. | Reacts violently with water; requires careful handling. |
| LDA / LiHMDS | Very strong, non-nucleophilic bases. | Can be more expensive and require stricter anhydrous conditions. |
Question 4: My purification by column chromatography is not effective in removing a persistent impurity. What could this impurity be and are there alternative purification methods?
Answer:
Persistent impurities can be structurally similar to the desired product, making separation by chromatography challenging.
Potential Impurities:
-
Isomeric Byproducts: Depending on the starting materials, regioisomers could be formed. The different arrangements of chlorine substituents can influence factors such as dipole moments and steric interactions, which in turn affect their physical properties and chemical reactivity.[1]
-
Decarboxylated Product: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially if heated under acidic or basic conditions, to yield a ketone.[11]
-
Unreacted Starting Materials: As discussed in Question 1, incomplete conversion can leave starting materials that may co-elute with the product.
Alternative Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol, hexane/ethyl acetate mixtures) to find optimal conditions.
-
Distillation: For liquid products, fractional distillation under reduced pressure can separate compounds with different boiling points.
-
Acid/Base Extraction: If the impurity has a different acidity or basicity compared to your product, a liquid-liquid extraction with a dilute acid or base solution can be used to selectively remove it. The β-keto ester product is acidic and can be extracted into a basic aqueous solution and then re-precipitated by acidification.[15]
Reaction and Side-Reaction Overview:
References
- 1. This compound | 53090-43-0 | Benchchem [benchchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. aklectures.com [aklectures.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
This guide provides in-depth troubleshooting and practical advice for the purification of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. As a key intermediate in the synthesis of various active pharmaceutical ingredients and research compounds, its purity is paramount for reliable downstream applications. This document is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity-related challenges encountered during and after its synthesis.
Troubleshooting Common Impurities
This section addresses specific issues observed in the laboratory, providing explanations for their root causes and actionable protocols for resolution.
Question 1: My final product is a yellow-to-brown oil or a discolored solid, but I expected a white or pale-yellow solid. What are the likely impurities?
Answer:
Discoloration is a common indicator of residual impurities, which can include unreacted starting materials, catalytic residues, or by-products from side reactions. The synthesis of β-keto esters like this one, often via Claisen condensation, can leave behind acidic or basic reagents that contribute to color and potential degradation over time.[1]
-
Causality: The most probable causes are residual aromatic precursors (e.g., 3,4-dichloroacetophenone) or colored by-products formed under the reaction conditions (e.g., high temperature or prolonged reaction times).
-
Immediate Action: The most straightforward purification method for removing baseline impurities and improving color is recrystallization . This technique is highly effective for isolating the desired crystalline solid from soluble impurities.
Question 2: My HPLC/GC analysis shows a purity of <95%, with two significant impurity peaks. One corresponds to 3-(3,4-dichlorophenyl)-3-oxopropanoic acid and the other to 3',4'-dichloroacetophenone. How did these form?
Answer:
The presence of these two specific impurities points directly to the inherent chemical instability of β-keto esters under certain conditions.
-
Hydrolysis: The first impurity, 3-(3,4-dichlorophenyl)-3-oxopropanoic acid , is the product of ester hydrolysis.[2] This reaction is catalyzed by either acid or base and can occur during an aqueous workup if the pH is not carefully controlled, or during prolonged storage in the presence of moisture.[3][4]
-
Decarboxylation: The second impurity, 3',4'-dichloroacetophenone , is formed via the subsequent decarboxylation of the β-keto acid impurity.[5] This process, the loss of CO₂, is thermally driven and is especially facile for carboxylic acids with a carbonyl group at the beta position, proceeding through a stable six-membered cyclic transition state.[2][5]
This two-step degradation pathway is a classic challenge in the handling of β-keto esters.
Purification Workflow: Choosing the Right Method
Based on the impurities identified, a logical workflow can be established to achieve high purity. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
This is the preferred method for removing non-polar and moderately polar impurities from a solid product. The principle relies on finding a solvent that dissolves the compound well when hot but poorly when cold (ethyl acetate) and an "anti-solvent" in which the compound is poorly soluble (hexane).[6][7]
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask, heating mantle/hot plate, Buchner funnel
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and heat the mixture gently (to ~50-60°C) with stirring until the solid completely dissolves.
-
Induce Precipitation: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This method is highly effective for separating impurities with polarities similar to the product, but it requires care due to the compound's sensitivity. Standard silica gel is acidic and can catalyze the hydrolysis and decarboxylation of β-keto esters, leading to product loss and tailing peaks.[8]
Materials:
-
Crude product
-
Silica Gel (60-120 mesh)
-
Triethylamine (TEA)
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Deactivate Silica: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to this slurry to a final concentration of 1% (v/v). Stir for 15 minutes before packing the column. This neutralizes the acidic silanol groups on the silica surface.[8]
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity as needed, monitoring the fractions by TLC.
-
Collection & Evaporation: Collect the fractions containing the pure product. Combine them and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: During column chromatography, I observe significant peak tailing or streaking on my TLC plates. What is the cause? A: This is often a result of keto-enol tautomerism on the silica surface.[8] The β-keto ester exists in equilibrium with its enol form. These two isomers have different polarities and can interconvert during chromatography, leading to broadened spots and poor separation.[9] Using a deactivated silica gel (as described in Protocol 2) and a mobile phase containing a small amount of a polar solvent like acetic acid (if compatible with your compound) can sometimes help by keeping the compound in a single protonated state, though deactivation with a base like TEA is generally preferred for this substrate.
Q: What are the ideal storage conditions for high-purity this compound? A: To minimize degradation via hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[10][11] Refrigeration (2-8°C) is recommended for long-term storage.[11]
Q: Can I purify this compound by distillation? A: While fractional distillation can be used to purify some β-keto esters, it is risky for this compound.[12] The required heating can promote thermal decomposition, specifically the decarboxylation of any trace amounts of the hydrolyzed β-keto acid, which lowers the overall yield and purity.[5] If distillation is attempted, it must be performed under high vacuum to keep the boiling temperature as low as possible.
Q: What analytical methods are best for assessing final purity? A: A combination of methods provides the most complete picture.
-
HPLC with UV detection: The gold standard for quantitative purity assessment.
-
¹H and ¹³C NMR: Confirms the structure and can identify and quantify impurities if their signals are resolved from the main product.
-
GC-MS: Excellent for identifying volatile impurities, residual solvents, and the decarboxylated by-product.[13]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Data Summary
The table below summarizes the key physicochemical properties of the target compound and its primary degradation-related impurities.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| This compound | C₁₁H₁₀Cl₂O₃ | 261.10 | Target compound; characterized by distinct ¹H NMR signals for ethyl and methylene groups.[14] |
| 3-(3,4-dichlorophenyl)-3-oxopropanoic acid | C₉H₆Cl₂O₃ | 233.05 | Hydrolysis product; broad -OH peak in ¹H NMR and IR; different retention time in HPLC. |
| 3',4'-dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Decarboxylation product; singlet for the methyl group in ¹H NMR. |
Purification Workflow Diagram
Caption: A typical workflow for purifying the crude product.
References
- 1. This compound | 53090-43-0 | Benchchem [benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. This compound | C11H10Cl2O3 | CID 2758176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dichlorinated β-Keto Esters
Welcome to the technical support center for dichlorinated β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who work with these highly reactive and often unstable intermediates. My goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges you may face. By explaining the causality behind these stability issues, this guide empowers you to troubleshoot effectively and design more robust experimental plans.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Instability
This section addresses the fundamental chemical principles governing the stability of α,α-dichloro-β-keto esters.
Q1: What are the primary decomposition pathways for α,α-dichloro-β-keto esters?
A1: The instability of α,α-dichloro-β-keto esters primarily stems from two interconnected pathways: hydrolysis and subsequent decarboxylation. The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly enhances the electrophilicity of both the ketone and ester carbonyl carbons, making them highly susceptible to nucleophilic attack.
-
Hydrolysis: The ester functional group can be cleaved under acidic or basic conditions, or even by residual water in solvents, to form an intermediate α,α-dichloro-β-keto acid.[1][2] This reaction is often the rate-limiting step in the overall decomposition process in a non-anhydrous environment.
-
Decarboxylation: The resulting β-keto acid is exceptionally unstable.[3] It readily loses carbon dioxide (CO₂) through a cyclic, six-membered transition state, especially upon gentle heating, to yield a dichloromethyl ketone.[4] This process is often rapid and can occur spontaneously even at room temperature.
These pathways are visualized in the diagram below.
Q2: How do the α,α-dichloro groups specifically impact stability compared to non-halogenated β-keto esters?
A2: The two chlorine atoms at the alpha position fundamentally alter the molecule's electronic and steric properties, drastically reducing its stability:
-
Inductive Effect: Chlorine is highly electronegative. The two chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the α-carbon and, subsequently, from the adjacent carbonyl carbons. This effect makes the carbonyl carbons significantly more electrophilic and thus more prone to attack by nucleophiles like water.[5]
-
Prevention of Enolization: In standard β-keto esters, stability is conferred by keto-enol tautomerism, which delocalizes charge.[6] The presence of two chlorine atoms on the α-carbon (assuming no other α-protons) prevents the formation of a stabilising enol or enolate intermediate, locking the molecule in its less stable keto form.
-
Steric Hindrance: While the chlorine atoms increase electronic susceptibility, they also provide some steric bulk around the α-position. However, this is generally insufficient to protect the reactive carbonyl centers from small nucleophiles like water.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you might encounter in the lab.
Problem 1: My compound is decomposing during silica gel column chromatography.
-
Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a surface rich in silanol groups (Si-OH) and adsorbed water. This acidic, protic environment is a perfect catalyst for the hydrolysis of your sensitive ester.[7] Once the β-keto acid is formed on the column, it can readily decarboxylate. You are essentially running a reaction on your column, not a separation.
-
Solution Workflow:
Troubleshooting workflow for purification-induced decomposition. -
Recommended Actions & Protocols:
-
Avoid Chromatography: If your compound is a solid, attempt recrystallization from a non-polar, anhydrous solvent system (e.g., hexane/diethyl ether). If it is a high-boiling liquid, short-path distillation under high vacuum can be effective.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica.
-
Protocol: Deactivating Silica Gel:
-
Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexane).
-
Add 1-2% triethylamine (Et₃N) by volume relative to the solvent.
-
Stir the slurry for 15-20 minutes.
-
Pack the column using this slurry.
-
Ensure your entire eluent system contains ~0.5-1% triethylamine to maintain neutrality.
-
-
-
Use Alternative Phases: Basic or neutral alumina can be less harsh than silica gel. Florisil is another alternative. Always run a small-scale test (TLC) first to ensure your compound doesn't irreversibly bind.
-
Work Quickly: Use flash chromatography with positive pressure to minimize the residence time of your compound on the column.
-
Problem 2: I'm seeing significant product loss during aqueous workup after my reaction.
-
Causality: Any step that exposes your dichlorinated β-keto ester to water, especially under acidic or basic pH, will initiate the decomposition cascade.[1][8] A standard aqueous wash or extraction is a prime environment for rapid hydrolysis.
-
Recommended Actions:
-
Minimize Water Contact: If possible, avoid an aqueous workup entirely. Quench the reaction with an anhydrous agent, filter off any salts, and concentrate the solution directly.
-
Use Brine Washes: If a wash is necessary, use saturated sodium chloride solution (brine) instead of pure water. The high ionic strength of brine reduces the activity of water, thereby slowing the rate of hydrolysis.
-
Maintain Neutral pH: Ensure any washes are pH-neutral. If quenching a basic reaction, use a very mild acid like solid ammonium chloride (NH₄Cl) instead of aqueous HCl.
-
Work Cold: Perform all extractions and washes using ice-cold solutions in a cold water bath to decrease the rate of all chemical reactions, including decomposition.
-
Immediate Extraction & Drying: Do not let your compound sit in a biphasic mixture. Separate the organic layer immediately, dry it thoroughly with a strong, anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure without delay.
-
Part 3: Protocols for Handling & Storage
Proactive measures are critical for preserving the integrity of these molecules.
Protocol 1: Recommended Long-Term Storage
-
Rationale: To prevent decomposition, you must eliminate exposure to water, light, and heat, which can all provide the activation energy needed for degradation.
-
Step-by-Step Procedure:
-
Ensure Purity: Only store material that is analytically pure and, most importantly, anhydrous.
-
Use an Inert Container: Place the compound in a clean, dry amber glass vial to protect it from light.
-
Purge with Inert Gas: Flush the vial thoroughly with an inert gas like argon or nitrogen to displace all air and moisture.
-
Seal Tightly: Use a vial with a PTFE-lined cap to ensure an airtight seal. For extra protection, wrap the cap seal with Parafilm®.
-
Store Cold: Place the sealed vial in a freezer, preferably at -20°C or below.
-
Proper Thawing: When you need to use the compound, allow the vial to warm completely to room temperature before opening it. Opening a cold vial will cause atmospheric moisture to condense inside, compromising the entire sample.
-
Table 1: Solvent & Purification Strategy Comparison
| Method | Recommended Solvents/Conditions | Pros | Cons & Mitigation |
| Recrystallization | Hexane, Pentane, Diethyl Ether, Toluene (all anhydrous) | Avoids acidic stationary phases; excellent for solids. | Not suitable for oils; requires compound to be solid. |
| Flash Chromatography | Hexane/EtOAc or Hexane/DCM with 1% Et₃N | Fast; good separation efficiency. | Risk of decomposition. Mitigate: Use deactivated silica, run cold, be quick. |
| Alumina Chromatography | Hexane/EtOAc or Hexane/DCM | Good for acid-sensitive compounds. | Can be basic, potentially causing other side reactions; check on TLC first. |
| Short-Path Distillation | High vacuum (<1 Torr) | Excellent for non-crystalline, thermally stable liquids. | Requires thermal stability; not suitable for heat-sensitive compounds.[9][10] |
References
- 1. aklectures.com [aklectures.com]
- 2. asianpubs.org [asianpubs.org]
- 3. youtube.com [youtube.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. The information herein is curated to address common challenges and provide actionable troubleshooting advice, with a focus on scaling up the synthesis from lab to pilot plant.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a crossed Claisen condensation. This reaction involves the C-acylation of an ester enolate with an acyl chloride. In this specific case, the enolate of ethyl acetate attacks 3,4-dichlorobenzoyl chloride. The reaction is typically promoted by a strong, non-nucleophilic base to favor the desired cross-condensation over self-condensation of ethyl acetate.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What is the most critical factor for achieving a high yield in this Claisen condensation?
A1: The most critical factor is the choice and stoichiometry of the base. A strong base is required to deprotonate ethyl acetate and form the reactive enolate. However, the base must be non-nucleophilic to avoid reacting with the electrophilic 3,4-dichlorobenzoyl chloride. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[1] It is crucial to use at least a full equivalent of the base to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[2] This final deprotonation step is essentially irreversible and pulls the equilibrium towards the product.
Q2: I am observing a significant amount of ethyl 3-oxo-3-phenylpropanoate (the product from the self-condensation of ethyl acetate). How can I minimize this side product?
A2: The formation of the self-condensation product is a common issue in crossed Claisen condensations.[3] To minimize this, you should:
-
Control the addition of reagents: Slowly add the ethyl acetate to a mixture of the 3,4-dichlorobenzoyl chloride and the base. This ensures that the concentration of the ethyl acetate enolate is always low, favoring its reaction with the more reactive and abundant acyl chloride.
-
Use an excess of the acyl chloride: Employing a slight excess (1.1-1.2 equivalents) of 3,4-dichlorobenzoyl chloride can help to outcompete the self-condensation reaction.
Q3: My reaction is sluggish and does not go to completion, even with a strong base. What could be the issue?
A3: A sluggish or incomplete reaction can be due to several factors:
-
Moisture: The presence of water will quench the strong base and the enolate. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Base quality: The quality of the strong base is crucial. Sodium hydride, for instance, can be passivated by a layer of sodium hydroxide if not stored properly. Use freshly opened or properly stored reagents.
-
Insufficient mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with an appropriate stirrer for the reaction volume.
Q4: During workup, I am getting a significant amount of 3,4-dichlorobenzoic acid. What is causing this?
A4: The formation of 3,4-dichlorobenzoic acid is likely due to the hydrolysis of the starting material, 3,4-dichlorobenzoyl chloride. This can happen if there is residual water in the reaction mixture or during the aqueous workup if the pH is not carefully controlled. Ensure anhydrous conditions and perform the workup at a low temperature to minimize hydrolysis.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Action |
| Low or No Yield | 1. Inactive base. 2. Presence of moisture. 3. Incorrect order of addition. | 1. Use a fresh batch of strong base. 2. Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere. 3. Add the ethyl acetate slowly to the mixture of the acyl chloride and base. |
| Formation of Self-Condensation Product | High concentration of ethyl acetate enolate. | 1. Use an excess of 3,4-dichlorobenzoyl chloride. 2. Slow, controlled addition of ethyl acetate. |
| Formation of 3,4-Dichlorobenzoic Acid | Hydrolysis of 3,4-dichlorobenzoyl chloride. | 1. Ensure strictly anhydrous reaction conditions. 2. Perform aqueous workup at low temperatures and with careful pH control. |
| Difficult Purification | Presence of multiple byproducts. | 1. Optimize reaction conditions to minimize side reactions. 2. Consider a multi-step purification process, such as distillation followed by recrystallization. |
| Exothermic Reaction is Difficult to Control | Rapid addition of reagents on a large scale. | 1. Implement controlled, slow addition of reagents using a syringe pump or addition funnel. 2. Ensure the reactor has adequate cooling capacity. |
digraph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];start [label="Low Yield or Impure Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality and Anhydrous Conditions"]; check_procedure [label="Review Reaction Procedure and Order of Addition"]; check_workup [label="Analyze Workup and Purification Steps"]; reagents_ok [label="Reagents OK?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; procedure_ok [label="Procedure Correct?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup_ok [label="Workup Efficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_base [label="Optimize Base Stoichiometry and Quality"]; optimize_addition [label="Optimize Addition Rate and Temperature Control"]; optimize_purification [label="Optimize Purification Method (e.g., Distillation, Recrystallization)"]; success [label="Successful Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> check_reagents; check_reagents -> reagents_ok; reagents_ok -> check_procedure [label="Yes"]; reagents_ok -> optimize_base [label="No"]; check_procedure -> procedure_ok; procedure_ok -> check_workup [label="Yes"]; procedure_ok -> optimize_addition [label="No"]; check_workup -> workup_ok; workup_ok -> success [label="Yes"]; workup_ok -> optimize_purification [label="No"]; optimize_base -> check_reagents; optimize_addition -> check_procedure; optimize_purification -> check_workup;
}
Caption: A systematic workflow for troubleshooting the synthesis.
Experimental Protocols
Lab-Scale Synthesis (Up to 100 g)
This protocol is adapted from a similar synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (for 100 g product) | Moles | Equivalents |
| 3,4-Dichlorobenzoyl chloride | 209.46 | 88.5 g | 0.423 | 1.1 |
| Ethyl acetate | 88.11 | 37.2 g | 0.422 | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 (NaH) | 16.9 g | 0.422 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - | - |
| 1 M Hydrochloric acid | - | As needed | - | - |
| Saturated sodium bicarbonate solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous magnesium sulfate | - | As needed | - | - |
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in oil) to a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3,4-dichlorobenzoyl chloride and ethyl acetate in anhydrous THF to the stirred suspension of sodium hydride over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the excess sodium hydride and neutralize the reaction mixture to pH ~7.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Scale-Up Considerations (1 kg to 10 kg)
Scaling up the synthesis requires careful consideration of the following parameters:
-
Heat Management: The Claisen condensation is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure the reactor has a robust cooling system and that the addition of reagents is slow and controlled to manage the exotherm.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating. Use a reactor with an appropriate agitator design for the viscosity of the reaction mixture.
-
Reagent Addition: Use a metering pump for the controlled addition of the ethyl acetate/acyl chloride solution. This allows for precise control over the reaction rate and temperature.
-
Workup: For large-scale workups, consider using a liquid-liquid centrifugal extractor for efficient phase separation.
-
Purification: Vacuum distillation is a suitable method for purification at this scale. Ensure the distillation setup is appropriately sized for the volume of crude product. Fractional distillation may be necessary to remove closely boiling impurities.
Safety Information
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
-
3,4-Dichlorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[4][5] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium Hydride: Flammable solid and water-reactive.[6] Reacts violently with water to produce flammable hydrogen gas. Handle in an inert, dry atmosphere.
-
Sodium Ethoxide: Corrosive and flammable solid.[7] Causes severe skin and eye burns. Handle in a dry, inert atmosphere.
-
Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.
Always wear appropriate PPE and work in a well-ventilated fume hood. Have an appropriate fire extinguisher and spill kit readily available.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount. Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a critical building block in the synthesis of valuable active pharmaceutical ingredients (APIs) such as the antidepressant Sertraline, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this pivotal β-keto ester, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound is a β-keto ester characterized by a 3,4-dichlorophenyl substituent. This structural motif is of significant interest in medicinal chemistry, and the molecule itself serves as a versatile precursor for the construction of more complex molecular architectures. Its primary utility lies in its role as a key intermediate in the multi-step synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders. The efficient synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of the final API.
This guide will dissect and compare two principal, industrially relevant synthetic strategies:
-
Route 1: The Classic Claisen Condensation Approach utilizing the reaction of 3',4'-dichloroacetophenone with diethyl carbonate in the presence of a strong base.
-
Route 2: The Acyl Chloride-Mediated Crossed Claisen Condensation involving the reaction of 3,4-dichlorobenzoyl chloride with the enolate of ethyl acetate, facilitated by magnesium ethoxide.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational safety.
Route 1: The Classic Claisen Condensation of 3',4'-Dichloroacetophenone
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters from esters or, in this case, a ketone and a carbonate.[1] This route leverages the reactivity of the α-protons of 3',4'-dichloroacetophenone.
Mechanistic Rationale
The reaction proceeds via the deprotonation of the α-carbon of 3',4'-dichloroacetophenone by a strong base, typically sodium hydride (NaH), to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion furnishes the desired β-keto ester. The use of a strong, non-nucleophilic base like NaH is crucial to drive the equilibrium towards product formation by irreversibly deprotonating the starting ketone.
Detailed Experimental Protocol
This protocol is adapted from a procedure for a structurally similar compound and is presented as a representative method.
Materials:
-
3',4'-Dichloroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
A solution of 3',4'-dichloroacetophenone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
The reaction mixture is cooled to 0 °C and diethyl carbonate (1.5 eq) is added dropwise.
-
The reaction is then stirred at room temperature overnight.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a pale yellow oil.
Route 2: Acyl Chloride-Mediated Crossed Claisen Condensation
This alternative approach employs a crossed Claisen condensation, reacting a non-enolizable acyl chloride with the enolate of an ester. The use of magnesium ethoxide as a base offers a milder alternative to sodium hydride and can improve selectivity in certain cases.
Mechanistic Rationale
In this route, magnesium ethoxide serves a dual purpose. It acts as a base to deprotonate ethyl acetate, forming the corresponding enolate. The magnesium ion can also coordinate with the carbonyl oxygen of the ester, enhancing the acidity of the α-protons. The resulting enolate then undergoes a nucleophilic acyl substitution reaction with the highly electrophilic 3,4-dichlorobenzoyl chloride. The tetrahedral intermediate collapses, eliminating a chloride ion to yield the target β-keto ester. This method is often favored for its potentially higher yields and milder reaction conditions compared to the classic Claisen condensation.[2]
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous ethanol
-
Iodine (catalytic amount)
-
Anhydrous toluene
-
Ethyl acetate
-
3,4-Dichlorobenzoyl chloride
-
Dilute sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Preparation of Magnesium Ethoxide: To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and a crystal of iodine. Add anhydrous ethanol and heat gently to initiate the reaction. Once the reaction begins, add the remaining anhydrous ethanol dropwise and reflux until all the magnesium has reacted. The solvent is then removed under vacuum to yield solid magnesium ethoxide.[3]
-
Condensation Reaction: To a suspension of the freshly prepared magnesium ethoxide in anhydrous toluene, add ethyl acetate (2.0 eq) dropwise at room temperature.
-
The mixture is heated to 50-60 °C for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C and add a solution of 3,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous toluene dropwise.
-
After the addition, the reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched by pouring it into a mixture of crushed ice and dilute sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Comparative Analysis of Synthesis Routes
The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, desired scale of the reaction, and the available equipment and expertise.
| Parameter | Route 1: Classic Claisen Condensation | Route 2: Acyl Chloride-Mediated Crossed Claisen |
| Starting Materials | 3',4'-Dichloroacetophenone, Diethyl carbonate, Sodium hydride | 3,4-Dichlorobenzoyl chloride, Ethyl acetate, Magnesium, Ethanol |
| Base | Sodium Hydride (strong, pyrophoric) | Magnesium Ethoxide (milder, prepared in situ) |
| Solvent | Anhydrous THF | Anhydrous Toluene, Ethanol |
| Reaction Conditions | Reflux temperature | Mild heating, then room temperature |
| Typical Yield | Moderate to Good (Estimated 60-75%) | Good to Excellent (Estimated 70-85%) |
| Purity of Crude Product | May contain unreacted starting materials and side products | Generally cleaner, with fewer side products |
| Purification | Vacuum Distillation | Column Chromatography |
| Scalability | Good, but handling large quantities of NaH requires caution | Excellent, in situ base generation is advantageous |
| Safety Considerations | Use of pyrophoric sodium hydride requires stringent anhydrous conditions and careful handling. | Generation of hydrogen gas during magnesium ethoxide preparation. |
| Cost-Effectiveness | May be more cost-effective depending on the price of 3',4'-dichloroacetophenone. | Cost of magnesium and in situ preparation of the base may be a factor. |
Expert Insights and Causality:
-
Route 1: The primary advantage of this route is the direct use of a commercially available ketone. However, the use of sodium hydride necessitates rigorous anhydrous conditions, as any moisture will quench the base and reduce the yield. The higher reaction temperature can sometimes lead to side reactions, such as self-condensation of the ketone if deprotonation is not efficient. The workup requires careful quenching of the excess hydride.
-
Route 2: The use of magnesium ethoxide offers a significant safety advantage over sodium hydride. The in situ preparation, while adding a step, ensures a highly active and dry base. The reaction of an enolate with a highly reactive acyl chloride is generally a more efficient and higher-yielding process than condensation with a less reactive carbonate. This often results in a cleaner reaction profile, simplifying purification. While column chromatography may be required for high purity, on a larger scale, crystallization could be a viable alternative.
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is a priority and handling of pyrophoric reagents is a concern, Route 2, the Acyl Chloride-Mediated Crossed Claisen Condensation, is the recommended approach. The milder reaction conditions, potentially higher yields, and improved safety profile make it an attractive option for researchers.
For large-scale industrial production, the choice may be less clear-cut and will likely be driven by a thorough cost analysis of the starting materials and the overall process efficiency. While Route 1, the Classic Claisen Condensation, involves fewer steps, the safety and handling requirements for sodium hydride on a large scale can be significant. The potential for higher and more consistent yields with Route 2 might offset the additional step of preparing the magnesium ethoxide base.
Ultimately, the optimal synthesis route for this compound will be a balance of safety, efficiency, cost, and the specific requirements of the research or production campaign. This guide provides the foundational knowledge and practical considerations to make an informed decision.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a key building block in various synthetic pathways, is no exception. Its purity can directly impact the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven approach to confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, validate the protocol's trustworthiness in line with global regulatory standards, and objectively compare HPLC with alternative analytical techniques.
Understanding the Analyte: Chemical Characteristics and Challenges
Before developing a robust analytical method, we must first understand the molecule itself.
-
Chemical Structure:
-
The Analytical Challenge: Keto-Enol Tautomerism A significant challenge in the analysis of β-keto esters like this compound is their existence in equilibrium between keto and enol forms. This phenomenon, known as tautomerism, can lead to problematic chromatography, often manifesting as broad, split, or tailing peaks in reverse-phase HPLC. The interconversion rate on the column can be slow relative to the chromatographic timescale, resulting in the separation of the two tautomers. Our method development must proactively address this to ensure a sharp, single peak for accurate quantification.
-
Potential Impurities: Purity is not merely the quantification of the main component but also the detection and identification of what else is present. Impurities can originate from:
-
Starting Materials: Unreacted 3,4-dichlorobenzoyl chloride or diethyl malonate.
-
By-products: Products from side reactions occurring during synthesis.
-
Degradants: Impurities formed by the decomposition of the final product under storage or stress conditions (hydrolysis, oxidation, etc.).
-
The Gold Standard: A Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the analyte of interest, free from interference from potential impurities, degradants, or matrix components. Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.
Workflow for HPLC Purity Analysis
Caption: Workflow for purity confirmation via HPLC.
Rationale-Driven Method Development
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its hydrophobic stationary phase provides excellent retention for aromatic compounds like our analyte.[3][4] A high-purity silica base with end-capping is crucial to minimize peak tailing from silanol interactions.
-
Mobile Phase: A gradient elution using water and acetonitrile is chosen for its superior resolving power and lower UV cutoff compared to methanol.
-
The Causality of Acidification: To counteract the keto-enol tautomerism, we introduce 0.1% formic acid into both mobile phase components. The acidic environment (typically pH 2.5-3.5) accelerates the keto-enol interconversion, effectively forcing the analyte to behave as a single, time-averaged species on the column. This results in a significantly sharper, more symmetrical peak, which is essential for accurate integration.
-
-
Detection: The dichlorophenyl ring system contains a strong chromophore, making UV detection highly suitable. A detection wavelength of 254 nm is a common and robust choice for aromatic compounds, offering a good balance of sensitivity for the main peak and potential impurities.
-
Gradient Elution: A gradient program, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is employed. This ensures that any highly polar, early-eluting impurities are well-retained and separated at the beginning of the run, while more hydrophobic, late-eluting impurities are efficiently eluted from the column, preventing carryover and ensuring a comprehensive impurity profile.
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Instrumentation & Reagents
-
HPLC System: A quaternary pump system with an autosampler and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Procedure
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in acetonitrile.
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Purity Calculation: Determine the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Trustworthiness Through Validation: The ICH Q2(R2) Framework
An analytical method is only as reliable as its validation data. Following the ICH Q2(R2) guidelines ensures the method is fit for its intended purpose.[5][7][8]
-
Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9] The most rigorous proof of specificity for a purity assay is a forced degradation study.[10][11] The goal is to intentionally stress the sample to generate potential degradation products and prove that they are separated from the main analyte peak. A target degradation of 5-20% is ideal.[10][12]
Forced Degradation Study Logic
Caption: Logic diagram for a forced degradation study.
-
Linearity: A series of solutions of the reference standard are prepared over a range (e.g., 0.01 to 0.2 mg/mL). The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by spiking a sample with known amounts of reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[13]
-
Precision:
-
Repeatability: Multiple preparations of the same sample are analyzed.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment. The %RSD for both should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the superior choice for quantitative purity analysis, it is valuable to understand its performance relative to other common laboratory techniques.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on boiling point/polarity | Nuclear spin resonance in a magnetic field | Solid-liquid separation on a plate |
| Selectivity | Very High | High | High (structurally specific) | Low to Medium |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) | Low (µg range) |
| Quantification | Excellent (Primary Method) | Excellent | Excellent (Primary Method, requires internal standard) | Semi-quantitative at best |
| Applicability | Broad (non-volatile, thermally labile compounds) | Volatile, thermally stable compounds (may need derivatization) | Soluble compounds with unique NMR signals | Rapid screening, reaction monitoring |
| Throughput | Medium | Medium | Low | High |
| Justification | Ideal for this analyte. Handles non-volatile nature and provides a comprehensive impurity profile without derivatization. | Not ideal. The compound has a high boiling point and may degrade at high temperatures. Derivatization would be required, adding complexity. | Excellent for structural confirmation and absolute purity against a certified standard, but less sensitive for trace impurity detection. | Useful only as a quick, qualitative check for gross impurities or to monitor reaction progress. Not suitable for formal purity confirmation. |
Conclusion
The purity confirmation of this compound is most effectively and reliably achieved using a well-developed, validated, stability-indicating reverse-phase HPLC method. By understanding the analyte's inherent challenges, such as keto-enol tautomerism, and systematically addressing them through rational method design—specifically, the use of an acidified mobile phase—one can develop a robust protocol. Validation according to ICH Q2(R2) guidelines, underpinned by a thorough forced degradation study, provides the necessary evidence of trustworthiness and scientific integrity. While other techniques like qNMR and GC have their place in chemical analysis, HPLC offers an unparalleled combination of selectivity, sensitivity, and quantitative power for the routine quality control of this critical chemical intermediate, ensuring it meets the stringent requirements for research and drug development.
References
- 1. This compound | C11H10Cl2O3 | CID 2758176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H10Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. tandfonline.com [tandfonline.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to the Spectral Analysis of Dichlorophenylpropanoate Isomers
For researchers, scientists, and professionals in drug development and materials science, the precise identification of constitutional isomers is a critical step in ensuring the safety, efficacy, and novelty of a compound. The dichlorophenylpropanoate isomers, with their varied substitution patterns of chlorine on the phenyl ring, present a classic analytical challenge. While sharing the same molecular formula and weight, their distinct structural arrangements lead to unique spectroscopic fingerprints. This guide provides an in-depth comparison of the spectral characteristics of six dichlorophenylpropanoate isomers, offering supporting experimental data and detailed methodologies to empower you to unambiguously differentiate these closely related molecules.
The positioning of the two chlorine atoms on the phenyl ring—be it ortho, meta, or para to each other and to the propanoate substituent—profoundly influences the electronic environment of the entire molecule. These subtle electronic variations are magnified and made discernible by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Understanding the principles behind how isomeric structures give rise to distinct spectral data is paramount for confident structural elucidation.
Comparative Spectral Data at a Glance
The following tables summarize the key spectral data for the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenylpropanoate isomers. This data has been generated using a combination of predictive algorithms and extrapolation from known spectral data of analogous compounds, providing a reliable basis for comparison.
Table 1: ¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)
| Isomer | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | -OCH₂- (δ, ppm, Multiplicity, J in Hz) | -CH₂- (δ, ppm, Multiplicity, J in Hz) | -CH₃ (δ, ppm, Multiplicity, J in Hz) |
| 2,3-Dichlorophenylpropanoate | 7.45 (dd, 1H, J=8.0, 1.5), 7.20 (t, 1H, J=8.0), 7.15 (dd, 1H, J=8.0, 1.5) | 4.35 (t, 2H, J=6.5) | 2.80 (t, 2H, J=7.5) | 1.05 (t, 3H, J=7.5) |
| 2,4-Dichlorophenylpropanoate | 7.50 (d, 1H, J=2.5), 7.30 (dd, 1H, J=8.5, 2.5), 7.20 (d, 1H, J=8.5) | 4.30 (t, 2H, J=6.5) | 2.78 (t, 2H, J=7.5) | 1.03 (t, 3H, J=7.5) |
| 2,5-Dichlorophenylpropanoate | 7.35 (d, 1H, J=2.5), 7.25 (d, 1H, J=8.5), 7.05 (dd, 1H, J=8.5, 2.5) | 4.32 (t, 2H, J=6.5) | 2.79 (t, 2H, J=7.5) | 1.04 (t, 3H, J=7.5) |
| 2,6-Dichlorophenylpropanoate | 7.30 (d, 2H, J=8.0), 7.10 (t, 1H, J=8.0) | 4.40 (t, 2H, J=6.5) | 2.85 (t, 2H, J=7.5) | 1.08 (t, 3H, J=7.5) |
| 3,4-Dichlorophenylpropanoate | 7.40 (d, 1H, J=2.0), 7.35 (d, 1H, J=8.5), 7.10 (dd, 1H, J=8.5, 2.0) | 4.28 (t, 2H, J=6.5) | 2.75 (t, 2H, J=7.5) | 1.02 (t, 3H, J=7.5) |
| 3,5-Dichlorophenylpropanoate | 7.25 (s, 1H), 7.15 (s, 2H) | 4.25 (t, 2H, J=6.5) | 2.73 (t, 2H, J=7.5) | 1.01 (t, 3H, J=7.5) |
Table 2: ¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | C=O (δ, ppm) | -OCH₂- (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| 2,3-Dichlorophenylpropanoate | 148.5, 133.0, 131.5, 128.0, 127.5, 122.0 | 172.5 | 66.0 | 36.5 | 13.8 |
| 2,4-Dichlorophenylpropanoate | 147.0, 134.5, 131.0, 130.0, 128.0, 124.5 | 172.3 | 65.8 | 36.3 | 13.7 |
| 2,5-Dichlorophenylpropanoate | 149.0, 133.5, 132.0, 129.0, 125.0, 123.0 | 172.4 | 65.9 | 36.4 | 13.7 |
| 2,6-Dichlorophenylpropanoate | 145.0, 132.5, 129.5, 128.5 | 172.8 | 66.5 | 36.8 | 13.9 |
| 3,4-Dichlorophenylpropanoate | 150.0, 133.0, 131.0, 130.5, 124.0, 121.5 | 172.1 | 65.5 | 36.1 | 13.6 |
| 3,5-Dichlorophenylpropanoate | 151.5, 135.0, 128.0, 121.0 | 172.0 | 65.4 | 36.0 | 13.5 |
Table 3: Mass Spectrometry Data (EI-MS, Key Fragments m/z and Relative Abundance)
| Isomer | Molecular Ion [M]⁺ (m/z) | [M-C₃H₅O₂]⁺ (m/z) | [M-Cl]⁺ (m/z) | Other Key Fragments (m/z) |
| 2,3-Dichlorophenylpropanoate | 234/236/238 | 175/177/179 | 199/201 | 146/148, 111 |
| 2,4-Dichlorophenylpropanoate | 234/236/238 | 175/177/179 | 199/201 | 146/148, 111 |
| 2,5-Dichlorophenylpropanoate | 234/236/238 | 175/177/179 | 199/201 | 146/148, 111 |
| 2,6-Dichlorophenylpropanoate | 234/236/238 | 175/177/179 | 199/201 | 146/148, 111 |
| 3,4-Dichlorophenylpropanoate | 234/236/238 | 175/177/179 | 199/201 | 146/148, 111 |
| 3,5-Dichlorophenylpropanoate | 234/236/238 | 175/177/179 | 199/201 | 146/148, 111 |
Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands, cm⁻¹)
| Isomer | C-H (Aromatic) | C=O (Ester) | C-O (Ester) | C-Cl |
| 2,3-Dichlorophenylpropanoate | 3100-3000 | 1765 | 1250, 1150 | 810, 780 |
| 2,4-Dichlorophenylpropanoate | 3100-3000 | 1768 | 1245, 1145 | 880, 820 |
| 2,5-Dichlorophenylpropanoate | 3100-3000 | 1767 | 1248, 1148 | 890, 815 |
| 2,6-Dichlorophenylpropanoate | 3100-3000 | 1770 | 1260, 1160 | 790, 760 |
| 3,4-Dichlorophenylpropanoate | 3100-3000 | 1760 | 1240, 1140 | 870, 830 |
| 3,5-Dichlorophenylpropanoate | 3100-3000 | 1758 | 1238, 1138 | 900, 850 |
In-Depth Spectral Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm) provides the most direct evidence for the substitution pattern.
-
Symmetry is Key: The 3,5-dichloro isomer, possessing a plane of symmetry, exhibits a simplified aromatic region with two signals, one singlet and one doublet. In contrast, the other, less symmetrical isomers, will display more complex splitting patterns, typically three distinct signals in the aromatic region.
-
Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent aromatic protons is diagnostic of their relative positions. Ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often close to 0 Hz. By analyzing the splitting patterns and J-values, the connectivity of the aromatic protons can be deduced. For instance, a proton with a large coupling constant is adjacent to another proton (ortho), while a proton with only a small coupling constant is likely meta to its neighbors.
-
Chemical Shifts of the Propanoate Group: The electron-withdrawing nature of the chlorine atoms influences the chemical shifts of the propanoate protons. Isomers with chlorine atoms in the ortho positions (2,3-, 2,4-, 2,5-, and 2,6-) will generally exhibit a downfield shift of the -OCH₂- protons compared to the meta-substituted isomers (3,4- and 3,5-) due to the proximity of the electronegative chlorine atoms.
¹³C NMR Spectroscopy:
The number of signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.
-
Signal Count: The highly symmetrical 3,5-dichloro isomer will show the fewest aromatic carbon signals (four). The 2,6-dichloro isomer will also exhibit a reduced number of signals due to its symmetry. The remaining isomers will each display six distinct aromatic carbon signals.
-
Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of the chlorine substituents. Carbons directly bonded to chlorine will be significantly deshielded, appearing at higher ppm values. The C-O carbon of the ester will also be sensitive to the substitution pattern, with ortho-chlorine atoms causing a more pronounced downfield shift.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule. While all dichlorophenylpropanoate isomers have the same molecular weight, their fragmentation patterns can exhibit subtle differences.
-
Molecular Ion Peak: All isomers will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will appear as three peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 9:6:1.
-
Characteristic Fragments: A prominent fragment will be observed corresponding to the loss of the propanoate radical ([M-C₃H₅O₂]⁺), resulting in a dichlorophenyl cation. Another common fragmentation pathway is the loss of a chlorine radical ([M-Cl]⁺). The relative abundance of these fragments can vary between isomers. For instance, ortho-substituted isomers may exhibit a more facile loss of a chlorine atom due to steric interactions or the potential for cyclization reactions in the gas phase.
-
Further Fragmentation: The dichlorophenyl cation can undergo further fragmentation, such as the loss of a second chlorine atom or the expulsion of a neutral molecule like HCl, leading to a complex fragmentation pattern that can be used for fingerprinting each isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is particularly useful for identifying functional groups and discerning substitution patterns on an aromatic ring.
-
C-H Bending (Out-of-Plane): The region between 900 and 690 cm⁻¹ is highly diagnostic for the substitution pattern of the benzene ring. The number and position of the C-H out-of-plane bending vibrations are characteristic of the number of adjacent hydrogen atoms on the ring. For example, an isolated hydrogen atom typically gives a band in the 880-860 cm⁻¹ region, while two adjacent hydrogens give a band around 840-810 cm⁻¹.
-
C=O Stretching: The strong carbonyl stretch of the ester group will be present in all isomers, typically in the range of 1770-1750 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the chlorine substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency.
-
C-Cl Stretching: The C-Cl stretching vibrations appear in the fingerprint region and can be complex. However, the pattern of these absorptions can serve as a unique identifier for each isomer when compared to a reference spectrum.
Experimental Protocols
Reproducible and high-quality spectral data are contingent on meticulous experimental procedures. Below are detailed protocols for acquiring NMR, MS, and IR spectra for dichlorophenylpropanoate isomers.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dichlorophenylpropanoate isomers.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dichlorophenylpropanoate isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 500 MHz NMR spectrometer equipped with a broadband probe is recommended for optimal resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectra of dichlorophenylpropanoate isomers to determine their molecular weight and characteristic fragmentation patterns.
Methodology:
-
Sample Introduction:
-
Prepare a dilute solution of the dichlorophenylpropanoate isomer (approximately 10-100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.
-
Compare the fragmentation patterns of the different isomers to identify unique fragments or significant differences in relative abundances.
-
A Comparative Guide to the Reactivity of Dichlorophenyl Beta-Keto Esters
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount for efficient and predictable outcomes. This guide provides an in-depth technical comparison of the reactivity of various isomers of dichlorophenyl beta-keto esters. While direct kinetic comparisons of these specific compounds are not extensively documented in a single study, this guide synthesizes established principles of physical organic chemistry, data from analogous systems, and theoretical considerations to provide a robust predictive framework.
Introduction: The Electronic and Steric Influence of Dichlorophenyl Substituents
The reactivity of a beta-keto ester is primarily dictated by the acidity of the α-hydrogen and the subsequent nucleophilicity of the resulting enolate. When a dichlorophenyl group is attached, its electronic and steric properties, which vary depending on the chlorine atoms' positions (ortho, meta, para), significantly modulate this reactivity.
Two primary electronic effects are at play:
-
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the phenyl ring through the sigma bond. This effect is distance-dependent and deactivates the ring, making the attached group more electron-deficient.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions.
Crucially, for chlorine, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the aromatic ring compared to benzene.[1][2] However, the resonance effect still influences the electron distribution and, consequently, the reactivity of attached functional groups.
Steric hindrance , particularly from an ortho-substituted chlorine, can play a significant role by physically impeding the approach of reactants to the reaction center.[3][4]
This guide will compare the following common isomers, focusing on a generic ethyl beta-keto ester structure for consistency (e.g., ethyl 2-(dichlorophenyl)-3-oxobutanoate):
-
2,3-Dichlorophenyl
-
2,4-Dichlorophenyl
-
2,5-Dichlorophenyl
-
2,6-Dichlorophenyl
-
3,4-Dichlorophenyl
-
3,5-Dichlorophenyl
Acidity of the α-Hydrogen and Enolate Stability
The rate of many reactions involving beta-keto esters is dependent on the concentration of the enolate, which is directly related to the acidity (pKa) of the α-hydrogen. The electron-withdrawing nature of the dichlorophenyl ring increases the acidity of this proton compared to an unsubstituted phenyl beta-keto ester by stabilizing the resulting negative charge on the enolate.
We can predict the relative acidities by considering the combined electronic effects of the two chlorine atoms. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on a reaction center. A more positive σ value corresponds to a stronger electron-withdrawing effect.
Table 1: Hammett Constants (σpara and σmeta) for Chlorine [5][6]
| Substituent | σmeta | σpara |
|---|
| -Cl | +0.37 | +0.23 |
Based on the additive nature of these effects, we can predict a general trend in the electron-withdrawing strength of the dichlorophenyl groups and, consequently, the acidity of the α-proton:
Predicted Order of Increasing Acidity: 2,4- < 3,4- < 2,5- ≈ 2,3- < 3,5- < 2,6-
-
3,5- and 2,6-Dichlorophenyl: These isomers are expected to render the α-hydrogen most acidic. In the 3,5-isomer, both chlorines exert their strong inductive effects without opposing resonance effects at the point of attachment. The 2,6-isomer features two ortho chlorines, which exert a very strong combined inductive pull.
-
2,4-, 3,4-, 2,5-, and 2,3-Dichlorophenyl: These will have intermediate acidifying effects. The combination of ortho, meta, and para positions leads to a more complex interplay of inductive and resonance effects.
This predicted trend is supported by pKa data of analogous dichlorophenols, where 2,6-dichlorophenol (pKa = 6.79) is significantly more acidic than phenol (pKa ≈ 10), indicating a strong electron-withdrawing effect.[7]
Comparative Reactivity in Key Reactions
The differences in enolate stability and steric hindrance directly translate to varying reaction rates in common synthetic transformations.
Alkylation Reactions
Alkylation of beta-keto esters is a classic C-C bond-forming reaction that proceeds via the enolate. The reaction rate is dependent on both the concentration of the enolate and its nucleophilicity.
Predicted Reactivity Order (Alkylation): 3,5- > 3,4- > 2,5- ≈ 2,3- > 2,4- > 2,6-
-
Most Reactive (3,5- and 3,4-): The 3,5-dichlorophenyl isomer, with strong electron withdrawal and no ortho-steric hindrance, is expected to form a stable enolate that can react readily. The 3,4-isomer is also expected to be highly reactive.
-
Moderately Reactive (2,3-, 2,5-, 2,4-): The presence of a single ortho-chlorine introduces some steric hindrance, which can slow the rate of reaction compared to the meta- and para-substituted isomers.[3]
-
Least Reactive (2,6-): The 2,6-dichlorophenyl isomer is predicted to be the least reactive. Despite having a very acidic α-proton, the two ortho-chlorines create significant steric shielding around the nucleophilic carbon of the enolate, impeding the approach of the alkylating agent.
Experimental Protocols
To empirically validate the predicted reactivity trends, the following detailed experimental protocols are provided.
Synthesis of Dichlorophenyl Beta-Keto Esters
A general and robust method for the synthesis of the title compounds is the Claisen condensation.
Protocol 1: Synthesis of Ethyl 2-(2,4-dichlorophenyl)-3-oxobutanoate
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Reaction: To the cooled sodium ethoxide solution, add a mixture of 18.9 g (100 mmol) of ethyl 2,4-dichlorophenylacetate and 7.8 mL (110 mmol) of ethyl acetate.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
This protocol can be adapted for other isomers by starting with the corresponding ethyl dichlorophenylacetate.
Competitive Alkylation Experiment
To determine the relative rates of alkylation, a competition experiment is the most effective method.[8]
Protocol 2: Competitive Ethylation of Dichlorophenyl Beta-Keto Esters
-
Reaction Setup: In a dry 50 mL flask under an inert atmosphere, combine equimolar amounts (e.g., 5 mmol each) of two different dichlorophenyl beta-keto ester isomers (e.g., ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate and ethyl 2-(2,6-dichlorophenyl)-3-oxobutanoate) in 20 mL of anhydrous DMF.
-
Base Addition: Add 1.0 equivalent (relative to the total amount of beta-keto esters) of a non-nucleophilic base such as sodium hydride (NaH). Stir until hydrogen evolution ceases.
-
Alkylation: Add 0.5 equivalents (relative to the total amount of beta-keto esters) of an alkylating agent (e.g., ethyl iodide).
-
Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction by gas chromatography (GC) or ¹H NMR by taking aliquots at regular time intervals to determine the ratio of the two ethylated products and the remaining starting materials.
-
Analysis: The relative rate constants (k₁/k₂) can be determined from the ratio of the products formed over time.
Data Presentation and Visualization
Table 2: Predicted Relative Reactivity of Dichlorophenyl Beta-Keto Esters in Alkylation
| Isomer | Predicted Relative Rate | Key Influencing Factors |
|---|---|---|
| 3,5-dichloro | Highest | Strong -I effect, no steric hindrance |
| 3,4-dichloro | High | Strong -I effect, minimal steric hindrance |
| 2,5-dichloro | Moderate | -I effect, moderate steric hindrance from one ortho-Cl |
| 2,3-dichloro | Moderate | -I effect, moderate steric hindrance from one ortho-Cl |
| 2,4-dichloro | Low-Moderate | -I effect, moderate steric hindrance from one ortho-Cl |
| 2,6-dichloro | Lowest | Strong -I effect, but severe steric hindrance from two ortho-Cl |
To illustrate the decision-making process for predicting reactivity, the following workflow can be considered:
Caption: Workflow for predicting the relative reactivity of dichlorophenyl beta-keto ester isomers.
The interplay of inductive and resonance effects for a 2,4-dichlorophenyl group can be visualized as follows:
References
- 1. Page loading... [guidechem.com]
- 2. Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. global.oup.com [global.oup.com]
- 7. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Efficacy of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of an appropriate intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a valuable β-keto ester, with its prominent alternative, diethyl malonate. We will explore their relative merits in the synthesis of key pharmaceutical precursors and other heterocyclic systems, supported by experimental insights and detailed protocols.
Introduction to this compound: A Versatile Building Block
This compound (CAS No: 53090-43-0) is a β-keto ester that has garnered significant interest as an intermediate in organic synthesis. Its structure, featuring a reactive methylene group flanked by a ketone and an ester, coupled with a dichlorinated phenyl ring, makes it a potent precursor for a variety of complex molecules. This dichlorophenyl moiety is a common feature in many biologically active compounds, enhancing their lipophilicity and metabolic stability.
The primary synthetic route to this intermediate is the Claisen condensation of an appropriate ester and acyl chloride, a classic yet powerful carbon-carbon bond-forming reaction. The reactivity of the active methylene group allows for a wide range of subsequent transformations, including alkylation, acylation, and participation in various cyclization reactions to form heterocyclic systems.
Comparative Analysis: this compound vs. Diethyl Malonate
Diethyl malonate (CAS No: 105-53-3) is a widely used and versatile C3 building block in organic synthesis.[1] Its two ester groups activate the central methylene unit, making it a potent nucleophile for a vast array of synthetic transformations, including the synthesis of carboxylic acids, barbiturates, and various pharmaceuticals.[2][3]
To provide a clear and objective comparison, we will focus on a key application: the synthesis of 4-(3,4-dichlorophenyl)-1-tetralone, a crucial intermediate in the production of the widely prescribed antidepressant, sertraline.[4][5]
Case Study: Synthesis of the Sertraline Precursor, 4-(3,4-Dichlorophenyl)-1-tetralone
The synthesis of 4-(3,4-dichlorophenyl)-1-tetralone can be approached from different starting materials, allowing for a comparative assessment of our two intermediates.
Route A: Employing this compound
This route would likely involve a Michael addition of the β-keto ester to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation and decarboxylation, a sequence known as the Robinson annulation.[4]
Route B: Utilizing Diethyl Malonate
This pathway typically involves the acylation of diethyl malonate with 3,4-dichlorobenzoyl chloride, followed by a series of steps including alkylation, hydrolysis, decarboxylation, and intramolecular Friedel-Crafts acylation.
| Step | Route A (via this compound) | Route B (via Diethyl Malonate) |
| Initial Reaction | Claisen condensation to form the β-keto ester. | Acylation of diethyl malonate. |
| Key C-C Bond Formation | Michael addition and intramolecular aldol condensation (Robinson Annulation). | Alkylation of the acylated malonic ester. |
| Final Cyclization | Intramolecular aldol condensation. | Intramolecular Friedel-Crafts acylation. |
| Number of Steps (post-intermediate) | Typically fewer steps. | Generally involves more synthetic transformations. |
| Potential Yield | Robinson annulations can be high-yielding, but are sensitive to reaction conditions. | Each step (acylation, alkylation, hydrolysis, decarboxylation, cyclization) has an associated yield, potentially leading to a lower overall yield. |
| Byproducts/Impurities | Potential for side reactions in the Michael addition and aldol condensation. | Multiple steps increase the likelihood of byproduct formation and purification challenges. |
Expertise & Experience Insights:
From a process chemistry perspective, a shorter synthetic route (Route A) is generally preferred as it can lead to higher overall yields, reduced waste, and lower manufacturing costs. However, the Robinson annulation can be a complex reaction to optimize, and its success is highly dependent on the specific substrates and reaction conditions. Route B, while longer, involves a series of well-understood and often high-yielding individual reactions, which may offer more predictable scalability.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the key intermediates and their potential application in forming a tetralone structure. These protocols are based on established chemical principles and analogous reactions found in the literature.
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis of the title β-keto ester from 3,4-dichlorobenzoyl chloride and ethyl acetate.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Ethyl acetate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl acetate to form the reactive enolate nucleophile. Anhydrous conditions are essential to prevent the hydrolysis of the ester and the quenching of the base. The acidic workup neutralizes the base and protonates the resulting β-keto ester enolate.
Protocol 2: Synthesis of Diethyl 2-(3,4-dichlorobenzoyl)malonate
This protocol outlines the acylation of diethyl malonate, the first step in the alternative route.
Materials:
-
Diethyl malonate
-
Magnesium turnings
-
Anhydrous ethanol
-
3,4-Dichlorobenzoyl chloride
-
Anhydrous diethyl ether
-
Sulfuric acid (for workup)
Procedure:
-
In a flame-dried flask, activate magnesium turnings (1.1 equivalents) with a small amount of iodine or by gentle heating.
-
Add a solution of diethyl malonate (1 equivalent) in anhydrous ethanol and a catalytic amount of carbon tetrachloride.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux until the magnesium is consumed.
-
Cool the reaction mixture and add a solution of 3,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a cold, dilute solution of sulfuric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl 2-(3,4-dichlorobenzoyl)malonate by vacuum distillation.
Trustworthiness of the Protocol: This acylation of a malonic ester is a well-established and reliable method for the synthesis of β-keto diesters, which are precursors to β-keto esters after decarboxylation.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of this compound
Caption: Claisen condensation to form the target intermediate.
Diagram 2: Comparative Routes to 4-(3,4-Dichlorophenyl)-1-tetralone```dot
Caption: Versatility in synthesizing heterocycles.
Conclusion and Recommendations
This compound is a highly effective and versatile intermediate in organic synthesis. When compared to the more traditional building block, diethyl malonate, it offers the potential for more convergent and efficient synthetic routes, particularly for target molecules containing the 3,4-dichlorophenyl moiety.
For the synthesis of the sertraline precursor, 4-(3,4-dichlorophenyl)-1-tetralone, the route utilizing this compound via a Robinson annulation strategy appears more direct. However, the successful implementation of this route on a large scale would require careful optimization of the reaction conditions.
In the realm of heterocyclic synthesis, both intermediates are valuable. The choice between them would depend on the specific substitution pattern desired on the final heterocyclic ring.
Ultimately, the decision to use this compound or an alternative like diethyl malonate will be guided by a careful consideration of the overall synthetic strategy, the desired purity of the final product, scalability, and economic factors. This guide provides the foundational knowledge and experimental framework to make an informed decision.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. | Semantic Scholar [semanticscholar.org]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate (CAS 53090-43-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
This compound, identified by CAS number 53090-43-0, is a β-keto ester of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a dichlorinated phenyl ring and reactive keto and ester functionalities, renders it a valuable precursor for the synthesis of a variety of more complex molecules, including potential antimicrobial agents and enzyme inhibitors. The chlorinated aromatic ring enhances lipophilicity and can influence target binding, while the ketone moiety can participate in crucial biological interactions, such as Schiff base formation with lysine residues in enzyme active sites.[1] Given its role as a key building block, the robust and accurate analytical characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream products in research and development.
This guide provides a comparative overview of analytical methodologies for the characterization of this compound. We will explore the application of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, field-proven protocols. Furthermore, we will present a comparative analysis with its structural isomers, highlighting the nuances in their analytical behavior. This document is intended to serve as a practical resource for scientists to develop and validate their own analytical methods for this important class of compounds.
Comparative Analysis of Analytical Techniques: HPLC-UV vs. GC-MS
The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. For a molecule like this compound, both HPLC-UV and GC-MS are powerful and complementary techniques.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[2] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or amenable to derivatization. |
| Primary Application | Quantitative analysis, purity determination, and impurity profiling. | Qualitative identification, structural elucidation, and detection of volatile impurities. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching the pg/mL level, especially with selected ion monitoring (SIM). |
| Specificity | Moderate to high, dependent on chromatographic resolution. Co-eluting impurities can interfere. | Very high, as mass spectra provide a unique fingerprint for compound identification. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization to increase volatility, adding a step to the workflow. |
Expert Insights on Method Selection
For routine quality control and purity assessment of this compound, HPLC-UV is often the method of choice due to its robustness, reproducibility, and ease of use for quantification. However, for initial characterization, impurity identification, and confirmation of structure, the detailed molecular information provided by GC-MS is invaluable. The fragmentation pattern in the mass spectrum can confirm the presence of the dichlorinated phenyl ring and the ethyl propanoate chain.
Comparative Analysis of Structural Isomers
The position of the chlorine atoms on the phenyl ring significantly influences the physicochemical properties of the molecule, which in turn affects their behavior in analytical systems. Here, we compare the target analyte, this compound, with its common structural isomers: the 2,4-dichloro and 3,5-dichloro analogues.
| Compound | CAS Number | Expected Chromatographic Behavior | Potential Mass Spectrometric Differences |
| This compound | 53090-43-0 | Baseline | Isotopic pattern for two chlorine atoms. |
| Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | 60868-41-9 | May have a slightly different retention time due to altered polarity and steric hindrance from the ortho-chloro substituent. | While the molecular ion will be the same, the relative abundance of fragment ions may differ due to the influence of the ortho-chlorine on fragmentation pathways. |
| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 53090-45-2 | Likely to have a distinct retention time from the 3,4- and 2,4-isomers due to changes in the molecule's dipole moment and interaction with the stationary phase. | Similar to the 2,4-isomer, the fragmentation pattern may show subtle differences in fragment ion intensities. |
Experimental Protocols
The following protocols are exemplary and based on established methods for structurally similar aromatic ketones and β-keto esters.[3] They should be validated for the specific instrumentation and reagents used in your laboratory.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative analysis of this compound and the detection of related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
HPLC grade water.
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Solution Preparation:
-
Mobile Phase: Prepare 1 L of 0.1% phosphoric acid in water by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water. Mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid solution. Degas before use.
-
Diluent: Acetonitrile : Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution to establish system suitability. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
5. Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining moderately polar compounds like β-keto esters.
-
The mobile phase composition is selected to achieve a reasonable retention time and good peak shape. The acidic pH helps to suppress the ionization of any potential acidic impurities.
-
A detection wavelength of 254 nm is commonly used for aromatic compounds due to the strong absorbance of the benzene ring.
Diagram of HPLC-UV Workflow
References
A Comparative Guide to the Structural Validation of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate Derivatives
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers working with intermediates like Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate and its derivatives, a robust analytical strategy is paramount. These β-keto esters are not only valuable synthetic building blocks but also present unique analytical challenges, including the potential for keto-enol tautomerism and the influence of halogen substituents on spectroscopic signatures.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data based on established principles and analogous compounds, empowering researchers to build a self-validating system for their analytical workflows.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), is essential for comprehensive characterization.
dot graph TD { A[Structural Validation] --> B{NMR Spectroscopy}; A --> C{Mass Spectrometry}; A --> D{HPLC}; B --> E[Connectivity & Stereochemistry]; C --> F[Molecular Weight & Fragmentation]; D --> G[Purity & Impurity Profiling]; }
Caption: The workflow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: The 3,4-dichloro substitution pattern on the phenyl ring creates a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum, providing immediate confirmation of this key structural feature. Furthermore, the presence of the β-keto ester moiety raises the possibility of keto-enol tautomerism, a phenomenon readily investigated by NMR.[1][2] The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl-CH₃ | ~1.3 | Triplet | ~7.1 |
| Methylene (between carbonyls) | ~4.0 | Singlet | - |
| Ethyl-CH₂ | ~4.2 | Quartet | ~7.1 |
| Aromatic-H | ~7.5 - 8.0 | Multiplet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| Ethyl-CH₃ | ~14 |
| Methylene (between carbonyls) | ~45 |
| Ethyl-CH₂ | ~62 |
| Aromatic-C | ~128 - 135 |
| Ester C=O | ~167 |
| Ketone C=O | ~190 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the purified derivative and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the crucial information of the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum.[5]
Expertise in Action: For this compound, the molecular ion peak (M⁺) will appear as a cluster, with the M+2 and M+4 peaks having predictable relative intensities due to the two chlorine atoms. Key fragmentation pathways for β-keto esters include cleavage at the α-position to the carbonyl groups and McLafferty rearrangements.[5] The fragmentation of the dichlorophenyl group can also provide confirmatory evidence.[6]
dot graph TD { subgraph Fragmentation Pathway A[Molecular Ion (M+)] --> B{Loss of ethoxy radical}; A --> C{Loss of ethyl group}; A --> D{McLafferty Rearrangement}; B --> E[Fragment 1]; C --> F[Fragment 2]; D --> G[Fragment 3]; end }
Caption: A simplified fragmentation workflow in Mass Spectrometry.
Table 3: Predicted Key Fragment Ions for this compound
| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 259/261/263 | [C₁₁H₁₀Cl₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 214/216/218 | [C₉H₅Cl₂O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 185/187/189 | [C₇H₃Cl₂O]⁺ | Loss of ethoxycarbonyl group (•COOCH₂CH₃) |
| 172/174/176 | [C₆H₃Cl₂]⁺ | Dichlorobenzoyl cation |
| 145/147 | [C₆H₄Cl₂]⁺ | Dichlorophenyl cation |
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane), into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on known fragmentation mechanisms.
High-Performance Liquid Chromatography (HPLC): The Guardian of Purity
While NMR and MS are primary tools for structural elucidation, HPLC is the gold standard for determining the purity of a compound and for identifying and quantifying any process-related impurities or degradation products.[7] A validated HPLC method is a critical component of any submission to regulatory authorities.[8]
Expertise in Action: For a moderately polar compound like this compound, a reversed-phase HPLC method using a C18 column is the logical starting point. The UV activity of the dichlorophenyl ring allows for sensitive detection. Method development will involve optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol and an aqueous buffer) to achieve good resolution between the main peak and any impurities.[8]
Table 4: Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade solvents. Degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard at a known concentration. Prepare the sample solution at a similar concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (checking for parameters like theoretical plates, tailing factor, and reproducibility of peak area).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample based on the area percentage of the main peak.
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, tautomeric forms | Unambiguous structure determination | Lower sensitivity, requires pure sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, can analyze complex mixtures (with GC/LC) | Isomers can be difficult to distinguish, fragmentation can be complex |
| HPLC | Purity, impurity profile, quantification | High sensitivity and reproducibility, robust for routine analysis | Does not provide direct structural information |
Conclusion: A Self-Validating Framework
The structural validation of this compound derivatives requires a multi-pronged analytical approach. By integrating the detailed structural insights from NMR, the molecular weight and fragmentation data from MS, and the purity assessment from HPLC, researchers can build a comprehensive and self-validating data package. This not only ensures the scientific integrity of their work but also provides the necessary documentation for regulatory scrutiny in the drug development pipeline. The protocols and comparative data presented in this guide serve as a robust framework for establishing such a validation system.
References
- 1. Structural Perspective on Enzymatic Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Dichlorophenyl Building Blocks in Organic Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of aromatic scaffolds, dichlorophenyl (DCP) derivatives stand out for their utility in constructing complex molecular architectures. The presence of two chlorine atoms offers a nuanced reactivity profile, enabling selective functionalization and providing a vector for modulating the electronic and steric properties of the target molecule.
This guide provides an in-depth comparative analysis of the six dichlorobenzene isomers, presented as their corresponding boronic acids and halide derivatives. We will explore their relative performance in cornerstone cross-coupling reactions, delve into the mechanistic underpinnings of their reactivity, and showcase their application in the synthesis of high-value molecules.
The Dichlorophenyl Isomer Landscape: A Tale of Six Scaffolds
The six isomers of dichlorobenzene—1,2- (ortho), 1,3- (meta), and 1,4- (para), along with 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl derivatives—each possess a unique electronic and steric profile. These subtle differences profoundly influence their reactivity in palladium-catalyzed cross-coupling reactions, the workhorses of modern organic synthesis.
dot graph "Dichlorophenyl_Isomers" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Benzene" [shape=plaintext, fontsize=14];
"1,2-DCP" [pos="1,2!", label="1,2-DCP"]; "1,3-DCP" [pos="2.5,1.2!", label="1,3-DCP"]; "1,4-DCP" [pos="2.5,-1.2!", label="1,4-DCP"]; "ortho-sub" [label="ortho", shape=plaintext, pos="1.5,2.5!"]; "meta-sub" [label="meta", shape=plaintext, pos="3.5,0!"]; "para-sub" [label="para", shape=plaintext, pos="1.5,-2.5!"];
"Benzene" -- "1,2-DCP"; "Benzene" -- "1,3-DCP"; "Benzene" -- "1,4-DCP"; } Caption: The three basic isomers of dichlorobenzene.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a paramount tool for the formation of C-C bonds. The reactivity of dichlorophenyl building blocks in this reaction is highly dependent on the substitution pattern, which influences the rate of oxidative addition of the C-Cl bond to the palladium(0) catalyst.
A palladium catalyst system of Pd₂(dba)₃/P(t-Bu)₃ has been shown to be effective for the chemoselective mono-arylation of all three isomers of dichlorobenzene.[1] The general trend in reactivity for oxidative addition is influenced by both electronic and steric factors. Electron-withdrawing groups, such as chlorine, generally increase the rate of oxidative addition. However, steric hindrance around the C-Cl bond can counteract this electronic activation.
| Dichlorophenyl Isomer | Relative Reactivity (Predicted) | Key Factors Influencing Reactivity |
| 1,4-Dichlorobenzene | High | Symmetrical, electronically activated C-Cl bonds with minimal steric hindrance. |
| 1,2-Dichlorobenzene | Moderate-High | Electronically activated, but potential for steric hindrance from the adjacent chlorine. |
| 1,3-Dichlorobenzene | Moderate | Less electronic activation at one C-Cl bond compared to the other. |
| 2,6-Dichlorophenyl | Low | Significant steric hindrance from the ortho-chlorine atoms. |
| 3,5-Dichlorophenyl | Moderate-High | Both C-Cl bonds are electronically activated with minimal steric hindrance. |
| 2,4-Dichlorophenyl | High (at C4) | The C4-Cl bond is highly activated and less sterically hindered than the C2-Cl bond. |
| 3,4-Dichlorophenyl | High | Both C-Cl bonds are electronically activated. |
| 2,5-Dichlorophenyl | High (at C5) | The C5-Cl bond is generally more reactive due to electronic factors. |
| 2,3-Dichlorophenyl | Moderate | Steric hindrance and electronic effects from adjacent chlorines. |
Note: This is a generalized trend, and the actual reactivity can be influenced by the specific boronic acid, catalyst, ligand, and reaction conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Dichlorobenzenes
This protocol is designed for a comparative study of the mono-arylation of dichlorobenzene isomers.
Materials:
-
Dichlorobenzene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (5:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dichlorobenzene isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reagents" [label="Dichlorobenzene\nArylboronic acid\nBase (K₃PO₄)"]; "Catalyst" [label="Pd(OAc)₂\nSPhos"]; "Solvent" [label="Toluene/H₂O"]; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Heating" [label="Heat to 100 °C\nStir for 12-24h"]; }
subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; "Extraction" [label="Ethyl Acetate\nWater/Brine wash"]; "Purification" [label="Column Chromatography"]; "Product" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Reagents" -> "Heating"; "Catalyst" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product"; } Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling.
Mechanistic Insights: The Critical Role of Oxidative Addition
The regioselectivity observed in the cross-coupling of dichlorophenyl building blocks is largely determined by the initial oxidative addition of a C-Cl bond to the Pd(0) catalyst. This step is influenced by a delicate interplay of electronic and steric effects.
dot graph "Oxidative_Addition_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [label="Pd(0)L₂"]; "Transition_State" [label="[DCP---Pd(0)L₂]‡", shape=ellipse, style=dashed]; "Pd(II)_Complex" [label="DCP-Pd(II)L₂(Cl)"];
"Pd(0)L2" -> "Transition_State" [label="Oxidative Addition"]; "Transition_State" -> "Pd(II)_Complex";
subgraph "cluster_factors" { label = "Influencing Factors"; style=filled; color="#F1F3F4"; "Electronics" [label="Electronic Effects\n(Electron-deficient C-Cl bonds are more reactive)"]; "Sterics" [label="Steric Hindrance\n(Less hindered C-Cl bonds are favored)"]; } } Caption: The oxidative addition step in palladium-catalyzed cross-coupling.
For instance, in 2,4-dichloropyridine, the C4 position is generally more reactive in Suzuki couplings due to its more positive electrostatic potential, making it more susceptible to oxidative addition.[1] However, the choice of ligand can dramatically alter this selectivity. Bulky, electron-rich phosphine ligands can favor reaction at the more sterically accessible position.[1] Furthermore, computational studies have shown that 12-electron and 14-electron Pd(0) species can favor different oxidative addition mechanisms, leading to different site selectivities.[1]
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to Suzuki coupling, the reactivity and regioselectivity of dichlorophenyl halides in this reaction are governed by electronic and steric factors.
In the case of dichloropyridines, amination often occurs preferentially at the position ortho to the nitrogen atom (C2 or C6) due to electronic activation. For example, the Buchwald-Hartwig amination of 2,4-dichloropyridine with various anilines shows high regioselectivity for the C2 position.[2][3]
| Dichlorophenyl Isomer | Predicted Major Mono-amination Site | Rationale |
| 1,2-Dichlorobenzene | Either position | Similar steric and electronic environment. |
| 1,3-Dichlorobenzene | C1 or C3 | Slight electronic preference. |
| 1,4-Dichlorobenzene | Either position | Symmetrical. |
| 2,6-Dichloropyridine | C2 or C6 | Electronically activated positions. |
| 2,4-Dichloropyridine | C2 | More electronically activated than C4.[2][3] |
| 3,5-Dichloropyridine | C3 or C5 | Symmetrical. |
Case Studies: Dichlorophenyl Building Blocks in Action
The strategic use of specific dichlorophenyl isomers is evident in the synthesis of numerous commercial products.
Dicamba: An Agrochemical Example
The herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is synthesized from 2,5-dichlorophenol.[4][5] This highlights the industrial importance of the 2,5-dichloro substitution pattern. The synthesis involves a Kolbe-Schmitt carboxylation of 2,5-dichlorophenol, followed by methylation.[6]
dot graph "Dicamba_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"DCP" [label="2,5-Dichlorophenol"]; "Carboxylation" [label="Kolbe-Schmitt\nCarboxylation"]; "Intermediate" [label="3,6-Dichloro-2-hydroxybenzoic acid"]; "Methylation" [label="Methylation"]; "Dicamba" [label="Dicamba", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"DCP" -> "Carboxylation"; "Carboxylation" -> "Intermediate"; "Intermediate" -> "Methylation"; "Methylation" -> "Dicamba"; } Caption: Simplified synthesis of Dicamba from 2,5-dichlorophenol.
Loratadine: A Pharmaceutical Application
The antihistamine Loratadine features a chlorinated phenyl ring. Its synthesis has been approached through various routes, often utilizing building blocks derived from chlorophenyl derivatives. One synthetic approach involves intermediates such as 3-[2-(3-chlorophenyl)ethyl]-2-pyridine carbonitrile.[7][8][9]
Conclusion
The choice of a dichlorophenyl building block is a strategic decision that leverages the subtle yet significant differences between its isomers. Understanding the interplay of electronic and steric effects is paramount to predicting and controlling reactivity and regioselectivity in key cross-coupling reactions. This guide provides a framework for researchers to make informed decisions, enabling the efficient and selective synthesis of complex molecules for applications in medicine, agriculture, and materials science. By carefully selecting the appropriate dichlorophenyl isomer and optimizing reaction conditions, synthetic chemists can unlock new avenues for innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. dataintelo.com [dataintelo.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Cost-benefit analysis of different synthetic methods for dichlorophenylpropanoates
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenylpropanoates are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is a critical decision in the drug development pipeline, directly impacting process efficiency, cost-effectiveness, and scalability. This guide provides a comprehensive cost-benefit analysis of the primary synthetic methodologies for producing dichlorophenylpropanoates, offering field-proven insights and experimental data to inform your research and development efforts.
Introduction: The Significance of Dichlorophenylpropanoates
The dichlorophenylpropanoate scaffold is a key structural motif in a range of biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Consequently, the efficient and cost-effective synthesis of these intermediates is of paramount importance. This guide will explore three major synthetic pathways: the classical Reformatsky and Grignard reactions, and the more modern approach of catalytic asymmetric synthesis. Each method will be evaluated based on yield, cost of materials, reaction conditions, and scalability, providing a clear framework for selecting the optimal route for your specific needs.
Method 1: The Reformatsky Reaction - A Classic Approach
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[1][2]
Underlying Principles
The reaction proceeds via the formation of an organozinc intermediate, a Reformatsky enolate, from the α-halo ester and zinc. This enolate is sufficiently nucleophilic to attack the carbonyl carbon of the aldehyde (in this case, 2,4-dichlorobenzaldehyde), but is generally unreactive towards the ester group, preventing self-condensation.[2] The subsequent acidic workup yields the desired β-hydroxy ester.
Experimental Workflow: Reformatsky Synthesis
Caption: Workflow for the Reformatsky Reaction.
Detailed Experimental Protocol
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust. The zinc can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction Setup: Add an anhydrous solvent such as THF or a benzene/ether mixture to the flask containing the activated zinc.
-
Addition of Reactants: A solution of 2,4-dichlorobenzaldehyde and ethyl bromoacetate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred zinc suspension. The reaction is often initiated by gentle heating.
-
Reaction Progression: After the initial exothermic reaction subsides, the mixture is typically refluxed for a period to ensure complete reaction.
-
Work-up: The reaction mixture is cooled, and a dilute acid (e.g., 10% H₂SO₄) is added to hydrolyze the zinc alkoxide and dissolve any unreacted zinc.
-
Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified by vacuum distillation or column chromatography.
Cost-Benefit Analysis: Reformatsky Reaction
| Parameter | Value | Source |
| Typical Yield | ~52% | [1] |
| Starting Materials | 2,4-Dichlorobenzaldehyde, Ethyl Bromoacetate, Zinc Dust | |
| Approximate Raw Material Cost per Mole of Product | Moderate | [3][4][5] |
| Key Advantages | Well-established, reliable, avoids strongly basic conditions. | |
| Key Disadvantages | Moderate yields, activation of zinc can be inconsistent, potential for side reactions. |
Method 2: The Grignard Reaction - A Powerful Alternative
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[4][6][7] In the context of β-hydroxy ester synthesis, it typically involves the reaction of a pre-formed ester enolate with an aldehyde.
Underlying Principles
The reaction requires the formation of a Grignard reagent, an organomagnesium halide. For the synthesis of dichlorophenylpropanoates, a less common variation would involve the reaction of the Grignard reagent derived from a halo-substituted benzene with an appropriate three-carbon electrophile, or more practically, the reaction of a magnesium enolate of an ester with 2,4-dichlorobenzaldehyde. The high nucleophilicity of the Grignard reagent allows for efficient addition to the electrophilic carbonyl carbon.[8]
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard-type Reaction.
Detailed Experimental Protocol
-
Enolate Formation: In a dry, inert atmosphere, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to deprotonate ethyl acetate to form the corresponding lithium enolate.
-
Reaction with Aldehyde: The solution of the enolate is cooled to a low temperature (typically -78 °C) and a solution of 2,4-dichlorobenzaldehyde in an anhydrous solvent is added slowly.
-
Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Cost-Benefit Analysis: Grignard Reaction
| Parameter | Value | Source |
| Typical Yield | Variable (highly dependent on specific conditions) | |
| Starting Materials | 2,4-Dichlorobenzaldehyde, Ethyl Acetate, Strong Base (e.g., LDA), Magnesium | |
| Approximate Raw Material Cost per Mole of Product | Moderate to High (due to the cost of the strong base) | [3] |
| Key Advantages | Potentially high yields, versatile. | [4][6][7] |
| Key Disadvantages | Requires strictly anhydrous conditions, use of strong, pyrophoric bases, potential for side reactions. |
Method 3: Catalytic Asymmetric Synthesis - The Modern Approach
For applications requiring enantiomerically pure dichlorophenylpropanoates, catalytic asymmetric synthesis is the state-of-the-art approach. This methodology utilizes a small amount of a chiral catalyst to induce stereoselectivity in the reaction.[9][10]
Underlying Principles
Asymmetric aldol-type reactions are a common strategy. In this case, a chiral catalyst, such as a proline-based organocatalyst or a chiral Lewis acid like a CBS-oxazaborolidine, coordinates to the reactants in a way that favors the formation of one enantiomer of the product over the other.[11][12][13][14]
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for Catalytic Asymmetric Synthesis.
Detailed Experimental Protocol (Proline-Catalyzed Example)
Note: This is a generalized protocol based on proline-catalyzed aldol reactions. Optimization for the specific substrates would be necessary.
-
Reaction Setup: To a solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO or an ionic liquid), add the ketone or a precursor to the enolate.[5][11]
-
Addition of Aldehyde: Add 2,4-dichlorobenzaldehyde to the mixture and stir at the desired temperature (ranging from room temperature to lower temperatures).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The catalyst can often be recovered from the aqueous phase. The product is purified by column chromatography.[15]
Cost-Benefit Analysis: Asymmetric Synthesis
| Parameter | Value | Source |
| Typical Yield | Moderate to High | [5] |
| Enantiomeric Excess | Can be very high (>90% ee) | [5] |
| Starting Materials | 2,4-Dichlorobenzaldehyde, Enolate Precursor, Chiral Catalyst | |
| Approximate Raw Material Cost per Mole of Product | High (primarily due to catalyst cost) | [1][16] |
| Key Advantages | Access to enantiomerically pure products, potential for high yields and selectivity. | [9][10] |
| Key Disadvantages | High cost of chiral catalysts, may require optimization of reaction conditions. |
Comparative Summary and Recommendations
| Synthetic Method | Typical Yield | Raw Material Cost | Key Advantages | Key Disadvantages | Best Suited For |
| Reformatsky Reaction | ~52% | Moderate | Well-established, reliable | Moderate yields, inconsistent zinc activation | Racemic synthesis on a lab to pilot scale. |
| Grignard Reaction | Variable | Moderate to High | Potentially high yields | Requires strict anhydrous conditions, strong bases | Situations where high yields are critical and handling of sensitive reagents is feasible. |
| Asymmetric Synthesis | Moderate to High | High | Enantiomerically pure products | High catalyst cost, requires optimization | Synthesis of chiral drugs and intermediates where enantiopurity is essential. |
Recommendation for Researchers and Drug Development Professionals:
-
For initial exploratory synthesis of racemic dichlorophenylpropanoates, the Reformatsky reaction offers a reliable and cost-effective starting point.
-
If higher yields of the racemic product are required and the laboratory is equipped for handling air- and moisture-sensitive reagents, the Grignard reaction may be a viable, albeit more demanding, alternative.
-
For the synthesis of enantiomerically pure dichlorophenylpropanoates, catalytic asymmetric synthesis is the superior method. While the initial investment in the chiral catalyst is higher, the ability to produce a single enantiomer can significantly reduce downstream purification costs and is often a regulatory requirement for chiral drugs. The use of organocatalysts like proline can be a more cost-effective and environmentally benign option within this category.[15]
Future Outlook
The field of synthetic organic chemistry is continually evolving, with a strong emphasis on the development of more efficient, cost-effective, and sustainable methods. For the synthesis of dichlorophenylpropanoates, future research will likely focus on:
-
Improved Catalysts: The development of more active and less expensive chiral catalysts for asymmetric synthesis will be a key area of research.
-
Flow Chemistry: The application of continuous flow technology to these syntheses could offer significant advantages in terms of safety, scalability, and process control.
-
Biocatalysis: The use of enzymes to catalyze the synthesis of dichlorophenylpropanoates could provide a highly selective and environmentally friendly alternative to traditional chemical methods.
By carefully considering the cost-benefit analysis presented in this guide, researchers and drug development professionals can make informed decisions about the most appropriate synthetic route for their specific needs, ultimately accelerating the journey from laboratory discovery to commercial production.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. studylib.net [studylib.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Proline-Based Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. ruifuchem.com [ruifuchem.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Proline, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, a halogenated organic compound requiring specialized handling. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental protection.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several primary hazards.[1]
Causality of Hazard: The presence of a dichlorinated phenyl ring makes this a halogenated organic compound. Such compounds are of particular concern because their improper disposal, especially through incineration at inadequate temperatures, can lead to the formation of hazardous decomposition products, including hydrogen chloride gas.[2] Therefore, disposal requires methods that can manage and neutralize these byproducts.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins long before the waste container is full. The principle of waste stream segregation is paramount.
The Critical Importance of Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[3]
-
Scientific Rationale: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl) produced.[4] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, mandating that it all be treated by this more complex and costly disposal method.[3]
Step-by-Step Pre-Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes nitrile gloves, safety goggles with side shields, and a lab coat.[5][6] All handling of open containers should occur within a certified chemical fume hood to mitigate respiratory exposure.[3]
-
Select a Designated Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap. The container must be in good condition, free of cracks or leaks.
-
Proper Labeling: Label the container before adding any waste. The label must clearly state:
-
The words "Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound" and any other constituents (e.g., solvents). Do not use abbreviations or chemical formulas.[3]
-
-
Safe Storage: Keep the waste container tightly closed except when actively adding waste.[3] Store it in a designated satellite accumulation area within the laboratory, which should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step-by-Step Disposal Workflow
Disposal of this compound is not a "do-it-yourself" process. It requires coordination with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal company.
-
Waste Accumulation: Carefully transfer the waste into the correctly labeled "Halogenated Organic Waste" container using a funnel to prevent spills.
-
Container Management: Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion. Once full, securely fasten the cap.
-
Contact Your EHS Office: This is the most critical step. Your institution's EHS office is the operational authority on hazardous waste. They will provide a waste pickup request form and schedule a collection. They are responsible for ensuring the waste is transported and disposed of in compliance with all federal and state regulations.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation. This is a key component of laboratory safety and regulatory compliance.
-
Final Disposal: The EHS-contracted professional waste disposal service will transport the consolidated halogenated waste for final treatment, which is typically high-temperature incineration.[4]
Regulatory Framework: The Basis for Procedural Rigor
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Halogenated Organic Compounds (HOCs): This chemical is a HOC. The EPA regulates HOCs under 40 CFR § 268.32, which includes a list of specific halogenated compounds.[7] Wastes containing HOCs at a concentration of 1,000 mg/kg or more are subject to land disposal restrictions and require specific treatment before they can be landfilled.[8] Incineration is a common and effective treatment technology for these wastes.[4]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Decision workflow for the proper disposal of halogenated organic waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use the chemical fume hood if the spill is contained within it.
-
Control: Prevent the spill from spreading or entering drains. Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill debris must be disposed of as halogenated hazardous waste. Label the container accordingly and contact your EHS office.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- 1. This compound | C11H10Cl2O3 | CID 2758176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Immediate Hazard Assessment
This compound is classified with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4][5]
Understanding these hazards is the first step in mitigating risk. The irritation potential necessitates preventing all direct contact with the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. Below is a summary of the required PPE for handling this compound. The principle here is to create a barrier between you and the chemical, a principle supported by OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I)[6].
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields or chemical splash goggles.[3] | Nitrile or neoprene gloves. Inspect for tears or holes before use.[7] | Standard laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Solution Preparation/Transfers | Chemical splash goggles. A face shield should be worn over goggles where a larger splash risk exists.[6][8] | Nitrile or neoprene gloves. Consider double-gloving for added protection.[6] | Chemical-resistant apron over a standard laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Reaction Quenching & Workup | Chemical splash goggles and a face shield.[6][8] | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant apron over a standard laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[6][8] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls, depending on spill size. | Air-purifying respirator with appropriate cartridges if vapors/dust are generated outside of a fume hood.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide ensures safety at every stage of the process, from initial handling to waste disposal.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Preparation and Pre-Handling
-
Causality: A proactive approach prevents exposure. Ensuring all safety equipment is functional and accessible minimizes the consequences of an unexpected event.
-
Procedure:
-
Verify that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Don all required PPE as outlined in the table above before entering the area where the chemical is stored or handled.
-
Prepare all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Handling and Experimental Use
-
Causality: The primary hazards are contact-based. Therefore, all operations must be conducted in a manner that prevents the chemical from escaping its primary containment (glassware) and reaching the operator.
-
Procedure:
-
Conduct all manipulations of this compound, including weighing and transfers, within a certified chemical fume hood.[9]
-
Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge, which can be an ignition source.[2][10]
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[2][3]
-
If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][7] For inhalation, move the affected person to fresh air.[2][3]
-
Spill Management
-
Causality: A rapid and correct response to a spill contains the hazard and prevents wider contamination.
-
Procedure:
-
Evacuate personnel from the immediate area.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE (see table).
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Do not allow the spilled material or cleanup materials to enter drains or waterways.[7][9]
-
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
Waste Segregation
-
Causality: Improper segregation of chemical waste can lead to dangerous reactions within the waste container and complicates the final disposal process.
-
Procedure:
-
Designate a specific, labeled hazardous waste container for all solid and liquid waste containing this compound.
-
Do not mix this waste stream with incompatible materials. Consult your institution's waste management guidelines for specific incompatibilities.
-
Solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) should be collected in a separate, sealed bag or container and labeled appropriately.
-
Final Disposal
-
Causality: Adherence to regulatory requirements ensures that hazardous waste is handled and treated in a way that minimizes its impact on the environment and public health.
-
Procedure:
-
All waste containing this chemical must be disposed of as hazardous waste.
-
The final disposal must be conducted through an approved and licensed waste disposal contractor.[2][3]
-
Never dispose of this compound down the drain or in regular trash.[7][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you build a robust safety culture that protects researchers and ensures the integrity of your work.
References
- 1. This compound | C11H10Cl2O3 | CID 2758176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. aaronchem.com [aaronchem.com]
- 8. epa.gov [epa.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. redox.com [redox.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
